Product packaging for Sampatrilat(Cat. No.:CAS No. 129981-36-8)

Sampatrilat

Cat. No.: B1681431
CAS No.: 129981-36-8
M. Wt: 584.7 g/mol
InChI Key: LPUDGHQMOAHMMF-JBACZVJFSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N4O9S B1681431 Sampatrilat CAS No. 129981-36-8

Properties

IUPAC Name

(2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUDGHQMOAHMMF-JBACZVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H](CCCCN)C(=O)NC[C@H](CC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057877
Record name Sampatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129981-36-8
Record name Sampatrilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129981-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sampatrilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129981368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sampatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMPATRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O29949TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sampatrilat on Metallopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor designed to simultaneously target two key zinc-dependent metallopeptidases: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE).[1][2][3] This dual-action mechanism offers a synergistic approach to cardiovascular therapy by enhancing the vasodilatory and natriuretic effects of natriuretic peptides while concurrently suppressing the vasoconstrictive and salt-retaining effects of the renin-angiotensin-aldosterone system (RAAS).[1][2][4] This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and the structural basis of this compound's action on these critical metallopeptidases. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Introduction

Cardiovascular diseases, including hypertension and heart failure, remain a leading cause of morbidity and mortality worldwide.[2] The intricate regulation of blood pressure and cardiovascular homeostasis is largely governed by the interplay between the RAAS and the natriuretic peptide system.[1][2] ACE, a central enzyme in the RAAS, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[5][6] Conversely, NEP is the primary enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.[1][2]

This compound emerges as a therapeutic agent that simultaneously inhibits both ACE and NEP, leading to a favorable hemodynamic profile. This dual inhibition potentiates the beneficial effects of the natriuretic peptide system while mitigating the detrimental effects of an overactive RAAS.[4][7] This guide delves into the precise mechanisms by which this compound exerts its effects at a molecular level.

Mechanism of Action: Dual Inhibition of NEP and ACE

This compound functions as a competitive, tight-binding inhibitor of both NEP and ACE.[1][5] Its chemical structure allows it to interact with the active sites of these zinc-dependent metallopeptidases, preventing them from binding and processing their natural substrates.

Inhibition of Neprilysin (NEP)

This compound is a potent inhibitor of NEP, with reported IC50 values in the low nanomolar range.[1][2] By inhibiting NEP, this compound prevents the degradation of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] Elevated levels of these peptides lead to vasodilation, increased glomerular filtration rate, and suppression of aldosterone release, collectively contributing to a reduction in blood pressure and cardiac preload.[7]

Inhibition of Angiotensin-Converting Enzyme (ACE)

This compound also effectively inhibits ACE, with a notable selectivity for the C-domain of ACE (cACE) over the N-domain (nACE).[5][6] The inhibition of ACE prevents the formation of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion and sympathetic nervous system activity.[5] The reduction in angiotensin II levels leads to vasodilation and decreased sodium and water retention.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against NEP and the two domains of ACE has been quantified in several studies. The following tables summarize the key inhibitory constants.

EnzymeInhibitory ConstantValueReference(s)
Neprilysin (NEP)IC508 nM[1][2]
cACEKi13.8 nM[5][6]
nACEKi171.9 nM[5][6]

Table 1: Inhibitory Potency of this compound against Metallopeptidases. This table provides a summary of the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound against Neprilysin (NEP) and the C- and N-domains of Angiotensin-Converting Enzyme (ACE).

Structural Basis of Inhibition

High-resolution X-ray crystallography studies have elucidated the molecular basis for this compound's binding to both NEP and ACE, providing critical insights for the rational design of next-generation vasopeptidase inhibitors.[1][5]

This compound Binding to Neprilysin

The crystal structure of this compound in complex with NEP reveals that the inhibitor binds to the S₂' and S₁' subsites and extends past the catalytic zinc ion into the S₁/S₂ region.[1][2] The lysine-like moiety and the methanesulfonamide group of this compound exhibit flexibility in the non-prime subsites.[1][2] Key interactions include:

  • Zinc Coordination: A carboxyl group of this compound forms a bidentate interaction with the active site zinc ion.[1]

  • S₁' Subsite: The P₁' ring of this compound engages in extensive hydrophobic interactions with residues such as Phe-106, Val-580, His-583, and Trp-693.[3]

  • S₂' Subsite: The P₂' tyrosine side chain extends deep into the S₂' pocket, forming stacking hydrophobic interactions with Phe-106 and Arg-102, and hydrogen bonds with Asp-107.[1]

This compound Binding to Angiotensin-Converting Enzyme

Crystal structures of this compound in complex with both the N- and C-domains of ACE have revealed the structural determinants of its cACE selectivity.[5][6] The specificity is attributed to increased hydrophobic interactions and a hydrogen bond from Glu403 of cACE with the lysine side chain of this compound, an interaction that is absent in nACE.[5][6]

Signaling Pathways

The dual inhibition of NEP and ACE by this compound modulates two critical signaling pathways involved in cardiovascular regulation.

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Renin Renin ACE ACE This compound This compound This compound->ACE

Caption: Simplified RAAS pathway showing inhibition by this compound.

Natriuretic Peptide System Pathway

Natriuretic_Peptide_Pathway Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NPR_A NPR-A Receptor Natriuretic_Peptides->NPR_A Inactive_Fragments Inactive Fragments Natriuretic_Peptides->Inactive_Fragments Degradation cGMP Increased cGMP NPR_A->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis/ Diuresis cGMP->Natriuresis NEP NEP This compound This compound This compound->NEP

Caption: Natriuretic peptide pathway showing potentiation by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with metallopeptidases.

Enzyme Inhibition Assays

A common method for determining NEP inhibitory activity involves a fluorometric assay using a synthetic substrate.

  • Principle: The assay measures the cleavage of a quenched fluorogenic substrate by NEP. In the presence of an inhibitor like this compound, the rate of fluorescence increase is reduced.

  • Reagents:

    • Recombinant human NEP

    • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl₂)

    • This compound stock solution (in DMSO or water)

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well microplate, add NEP enzyme to the assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

    • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ACE inhibition is often measured using a spectrophotometric or fluorometric assay.

  • Principle: The assay measures the hydrolysis of a synthetic substrate (e.g., hippuryl-L-histidyl-L-leucine, HHL) by ACE to produce hippuric acid, which can be quantified.

  • Reagents:

    • Recombinant human ACE (or specific N- and C-domains)

    • Substrate (e.g., HHL)

    • Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnSO₄)

    • This compound stock solution

    • Stopping reagent (e.g., 1 M HCl)

    • Reagents for hippuric acid detection (e.g., cyanuric chloride and dioxane for colorimetric detection, or extraction with ethyl acetate for UV spectrophotometry).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Pre-incubate ACE with the this compound dilutions in the assay buffer.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction with the stopping reagent.

    • Quantify the amount of hippuric acid produced.

    • Calculate the IC50 or Ki values from the inhibition data.

X-ray Crystallography

Determining the three-dimensional structure of this compound in complex with NEP and ACE provides invaluable insights into its binding mode.

  • Protein Expression and Purification: Recombinant human NEP (extracellular domain) and ACE (N- and C-domains) are typically expressed in systems like Pichia pastoris or mammalian cells (e.g., CHO cells) and purified to homogeneity using affinity and size-exclusion chromatography.[1][5]

  • Crystallization:

    • Co-crystallization: The purified enzyme is incubated with an excess of this compound before setting up crystallization trials using vapor diffusion (sitting or hanging drop) or microbatch methods.

    • Soaking: Crystals of the apo-enzyme are grown first and then soaked in a solution containing this compound.

  • Crystallization Conditions:

    • NEP-Sampatrilat Complex: Crystals have been obtained by soaking native NEP crystals in a buffer containing 0.2 M NH₄Cl and 22% (w/v) PEG 3350 with 10 mM this compound.[3]

    • ACE-Sampatrilat Complexes: Co-crystallization has been successful using reservoir solutions such as 0.1 M MIB buffer pH 4.0, 5% glycerol, and 15% PEG 3350 for cACE, and 30% PEG 550 MME/PEG 20000, 0.1 M Tris/Bicine pH 8.5 for nACE.[1]

  • Data Collection and Structure Determination: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source. The structure is then solved using molecular replacement and refined.

Experimental Workflow for Structural Studies

Crystallography_Workflow Expression Protein Expression (e.g., Pichia pastoris, CHO cells) Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Complex_Formation Complex Formation (Co-crystallization or Soaking with this compound) Purification->Complex_Formation Crystallization Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for X-ray crystallography of this compound-enzyme complexes.

Conclusion

This compound represents a sophisticated approach to cardiovascular therapy by targeting two central metallopeptidases with opposing roles in blood pressure regulation. Its potent and dual inhibition of NEP and ACE offers a powerful mechanism to restore cardiovascular homeostasis. The detailed understanding of its inhibitory kinetics, the structural basis of its interactions, and the downstream effects on key signaling pathways provides a solid foundation for the development of even more selective and effective vasopeptidase inhibitors. The experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.

References

Dual ACE and NEP Inhibition by Sampatrilat: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), two key zinc metalloproteases that play critical roles in cardiovascular regulation. By simultaneously blocking the degradation of natriuretic peptides (via NEP inhibition) and inhibiting the production of the vasoconstrictor angiotensin II (via ACE inhibition), this compound offers a comprehensive therapeutic approach for conditions such as hypertension and heart failure. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for enzyme activity assessment, and visualization of the relevant signaling pathways. While the clinical development of this compound was discontinued, the wealth of preclinical and early clinical data provides valuable insights for the ongoing development of dual-acting vasopeptidase inhibitors.

Introduction

The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide (NP) system are two counter-regulatory pathways crucial for maintaining cardiovascular homeostasis. The RAAS is a hormonal cascade that leads to vasoconstriction and sodium retention, primarily through the actions of angiotensin II, while the NP system promotes vasodilation and natriuresis. This compound was developed to concurrently modulate both systems by inhibiting ACE and NEP.[1] This dual inhibition is intended to provide a more profound and balanced therapeutic effect compared to single-target agents.[2]

Mechanism of Action

This compound's therapeutic effect stems from its ability to bind to the active sites of both ACE and NEP, preventing them from acting on their respective substrates.

  • ACE Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3]

  • NEP Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis, and diuresis.[4]

The synergistic action of ACE and NEP inhibition is designed to achieve a more significant reduction in blood pressure and improvement in cardiac function than either mechanism alone.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound against ACE and NEP.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeParameterValue (nM)Reference
Neprilysin (NEP)IC508[4]
Angiotensin-Converting Enzyme (cACE domain)Ki13.8[2][5]
Angiotensin-Converting Enzyme (nACE domain)Ki171.9[2][5]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Cmax (Maximum Plasma Concentration) Data not available in publicly accessible literature.
tmax (Time to Maximum Plasma Concentration) Data not available in publicly accessible literature.
AUC (Area Under the Curve) Data not available in publicly accessible literature.
Half-life (t½) Data not available in publicly accessible literature.

A reformulation of this compound was developed that achieved a 4-fold increase in oral bioavailability.[1] However, specific pharmacokinetic parameters from human clinical trials remain largely unavailable in the public domain due to the discontinuation of the drug's development.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Sampatrilat_ACE This compound Sampatrilat_ACE->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

cluster_NP Natriuretic Peptide System Pro_NPs Pro-Natriuretic Peptides (proANP, proBNP) NPs Natriuretic Peptides (ANP, BNP) Pro_NPs->NPs Cleavage NPR_A NPR-A Receptor NPs->NPR_A Binds NEP NEP NPs->NEP Degraded by GC Guanylate Cyclase NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation & Natriuresis PKG->Vasodilation Inactive_NPs Inactive Peptides NEP->Inactive_NPs Sampatrilat_NEP This compound Sampatrilat_NEP->NEP Inhibits cluster_ACE_Workflow General Workflow for ACE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - ACE Enzyme - Substrate (e.g., HHL) - Buffer - this compound dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate ACE with This compound dilutions Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Substrate to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Quantify_Product Quantify Product (e.g., Hippuric Acid via HPLC) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate % Inhibition and IC50/Ki values Quantify_Product->Calculate_IC50 cluster_NEP_Workflow General Workflow for NEP Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - NEP Enzyme - Fluorogenic Substrate - Buffer - this compound dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate NEP with This compound dilutions Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Monitor_Fluorescence Monitor Fluorescence increase over time (kinetic assay) Add_Substrate->Monitor_Fluorescence Calculate_Rate Calculate reaction rates Monitor_Fluorescence->Calculate_Rate Calculate_IC50 Calculate % Inhibition and IC50/Ki values Calculate_Rate->Calculate_IC50

References

Sampatrilat: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor, exhibiting dual inhibitory activity against angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action modulates two key enzymatic pathways in the regulation of cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By concurrently inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II, and by inhibiting NEP, it prevents the degradation of vasodilatory natriuretic peptides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a complex molecule with the systematic IUPAC name (2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid[1].

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name (2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid[1]
SMILES CS(=O)(=O)N--INVALID-LINK--C(=O)NC--INVALID-LINK--O)C(=O)O">C@HC(=O)O[1]
InChI Key LPUDGHQMOAHMMF-JBACZVJFSA-N[1]
Molecular Formula C26H40N4O9S[1]
CAS Number 129981-36-8[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 584.68 g/mol [2]
Appearance White to off-white solid[1]
Solubility DMSO: 100 mg/mL (171.03 mM)[1]
In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL[1]
Melting Point Not explicitly reported in the reviewed literature.
pKa Not explicitly reported in the reviewed literature.

Pharmacological Properties

This compound's therapeutic potential stems from its potent and selective inhibition of both ACE and NEP.

Table 3: Pharmacological Data for this compound

TargetParameterValueReference
Angiotensin-Converting Enzyme (ACE) - C-domain Ki13.8 nM[3]
Angiotensin-Converting Enzyme (ACE) - N-domain Ki171.9 nM[3]
Neutral Endopeptidase (NEP) IC508 nM[4]

Signaling Pathways

The dual inhibition of ACE and NEP by this compound results in a synergistic effect on the cardiovascular system. The inhibition of ACE leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced aldosterone secretion. Simultaneously, the inhibition of NEP increases the bioavailability of natriuretic peptides (ANP, BNP, CNP) and bradykinin, which promote vasodilation, natriuresis, and diuresis.

Sampatrilat_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Natriuretic_Peptides Natriuretic Peptides (ANP, BNP, CNP) Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis_Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Inactive_Metabolites Inactive_Metabolites Natriuretic_Peptides->Inactive_Metabolites NEP Bradykinin Bradykinin Vasodilation_Permeability Vasodilation_Permeability Bradykinin->Vasodilation_Permeability B2 Receptor Inactive_Fragments_ACE Inactive_Fragments_ACE Bradykinin->Inactive_Fragments_ACE ACE Inactive_Fragments_NEP Inactive_Fragments_NEP Bradykinin->Inactive_Fragments_NEP NEP This compound This compound This compound->Angiotensin_II Inhibits This compound->Inactive_Metabolites Inhibits This compound->Inactive_Fragments_ACE Inhibits This compound->Inactive_Fragments_NEP Inhibits

Caption: Dual inhibition of ACE and NEP by this compound.

Experimental Protocols

The following are representative experimental protocols for determining the inhibitory activity of this compound against ACE and NEP.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • This compound (or other test inhibitors)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a solution of ACE (e.g., 0.04 U/mL) in borate buffer.

  • Prepare a solution of the substrate HHL (e.g., 5 mM) in borate buffer.

  • Prepare serial dilutions of this compound in borate buffer.

  • In a microcentrifuge tube, add 20 µL of the this compound solution (or buffer for control) and 30 µL of the ACE solution.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Stop the reaction by adding 62.5 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the dried hippuric acid in a suitable volume of water or buffer.

  • Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.

  • The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The Ki value can be determined by fitting the inhibition data to the appropriate enzyme inhibition model (e.g., Cheng-Prusoff equation if the inhibition is competitive).

Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a fluorometric assay for NEP activity using a commercially available quenched fluorescent substrate.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of NEP in the assay buffer.

  • Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the this compound solution (or buffer for control).

  • Add the NEP solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm). The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a significant development in the field of cardiovascular therapeutics due to its innovative dual-action mechanism. Its chemical structure is optimized for potent inhibition of both ACE and NEP, leading to a favorable modulation of the RAAS and natriuretic peptide systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other vasopeptidase inhibitors. Further investigation into its physicochemical properties, such as its melting point and pKa, would provide a more complete profile of this compound.

References

In Vitro Enzymatic Profile of Sampatrilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), two key zinc metallopeptidases involved in cardiovascular regulation. This document provides a comprehensive overview of the in vitro enzymatic activity of this compound, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a technical resource for researchers engaged in the study of vasopeptidase inhibitors and the development of novel cardiovascular therapeutics.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary enzymatic targets, ACE and NEP, has been characterized through various in vitro assays. The key quantitative metrics, including the inhibitor constant (Ki) for the N- and C-domains of ACE and the half-maximal inhibitory concentration (IC50) for NEP, are summarized below.

Enzyme TargetParameterValue (nM)Reference
Angiotensin-Converting Enzyme (ACE) - C-domainKi13.8[1][2]
Angiotensin-Converting Enzyme (ACE) - N-domainKi171.9[1][2]
Neprilysin (NEP)IC508

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by modulating two critical enzymatic pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the degradation of natriuretic peptides.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a central enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound blocks this conversion, leading to vasodilation and a reduction in blood pressure.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE ACE This compound This compound This compound->ACE Renin Renin Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Fragments Inactive Fragments Natriuretic_Peptides->Inactive_Fragments  NEP Vasodilation Vasodilation & Natriuresis Natriuretic_Peptides->Vasodilation NEP NEP This compound This compound This compound->NEP cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (HEPES, NaCl, ZnCl2) and Substrate Solution (Abz-FRK(Dnp)P-OH) Incubation Incubate ACE with This compound or Vehicle (25°C, 10 min) Reagents->Incubation Enzyme Dilute Recombinant human ACE (N- or C-domain) Enzyme->Incubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubation Reaction Initiate Reaction with Substrate Addition Incubation->Reaction Measurement Monitor Fluorescence (Ex: 320 nm, Em: 420 nm) Kinetically for 30 min Reaction->Measurement Rates Calculate Initial Reaction Velocities Measurement->Rates IC50 Determine IC50 Values from Dose-Response Curves Rates->IC50 Ki Calculate Ki using the Cheng-Prusoff Equation IC50->Ki cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (Tris-HCl, pH 7.5) and Substrate Solution (e.g., Mca-RPPGFSAFK(Dnp)-OH) Incubation Incubate NEP with This compound or Vehicle (37°C, 15 min) Reagents->Incubation Enzyme Dilute Recombinant human NEP Enzyme->Incubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubation Reaction Initiate Reaction with Substrate Addition Incubation->Reaction Measurement Monitor Fluorescence (Ex: 328 nm, Em: 393 nm) Kinetically for 60 min Reaction->Measurement Rates Calculate Initial Reaction Velocities Measurement->Rates IC50 Determine IC50 Values from Dose-Response Curves Rates->IC50

References

The Dual Inhibitor Sampatrilat: A Preclinical Review of its Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampatrilat is a vasopeptidase inhibitor that simultaneously targets two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition offers a potentially powerful therapeutic strategy by both reducing the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic actions of peptides like atrial natriuretic peptide (ANP).[1] Despite promising initial interest, the clinical development of this compound was discontinued. However, the preclinical research conducted in animal models provides valuable insights into its pharmacological profile. This technical guide synthesizes the available data on the pharmacokinetics and pharmacodynamics of this compound in these models, offering a resource for researchers in cardiovascular drug discovery and development.

Pharmacodynamics of this compound in Animal Models

The primary pharmacodynamic effects of this compound observed in animal studies revolve around its ability to modulate cardiovascular and renal function, particularly in models of heart failure and hypertension.

Cardiovascular Effects in a Rat Model of Chronic Heart Failure

In a well-established model of chronic heart failure (CHF) induced by left coronary artery ligation (CAL) in rats, oral administration of this compound demonstrated significant beneficial effects on cardiac structure and function.

A key study investigated the long-term effects of this compound at a dose of 30 mg/kg/day administered orally for five weeks, starting one week after the CAL procedure. The results indicated a significant impact on cardiac remodeling.[1] While this compound did not significantly alter arterial blood pressure in this model, it effectively attenuated the increases in left ventricular end-diastolic pressure, heart weight, and the collagen content of the viable left ventricle.[1] This suggests a direct, pressure-independent effect on the heart muscle and extracellular matrix. Furthermore, treatment with this compound led to a marked reduction in mortality in the CHF rats (20% mortality in the this compound group versus 57% in the untreated group).[1]

These cardioprotective effects are attributed to the dual inhibition of ACE and NEP within the cardiac tissue. The study confirmed that five weeks of this compound treatment suppressed both tissue ACE and NEP activities.[1] The inhibition of NEP is thought to enhance the local effects of natriuretic peptides, which have anti-fibrotic properties. In vitro experiments using cultured cardiac fibroblasts supported this, showing that this compound augmented the ANP-induced decrease in collagen synthesis.[1]

Enzyme Inhibition

This compound's mechanism of action is centered on its ability to inhibit both ACE and NEP. While detailed in vivo dose-response studies on enzyme inhibition in animals are limited in the publicly available literature, the aforementioned study in CHF rats demonstrated significant suppression of tissue ACE and NEP activities at a chronic oral dose of 30 mg/kg/day.[1]

The dual inhibitory action is crucial to its overall pharmacodynamic profile. ACE inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while NEP inhibition prevents the breakdown of vasodilatory and natriuretic peptides.

Pharmacokinetics of this compound in Animal Models

It was noted that an initial formulation of this compound had low oral bioavailability. Subsequently, a reformulation was developed that reportedly achieved a four-fold increase in oral bioavailability, though specific data from animal studies were not provided.[2]

Comparative Pharmacokinetics: Omapatrilat

In the absence of specific pharmacokinetic data for this compound, data from the structurally and mechanistically similar vasopeptidase inhibitor, Omapatrilat, can provide some context for researchers. In rats, after a 40 mg/kg oral dose of Omapatrilat, maximal inhibition of both renal and cardiac NEP and ACE was achieved.[3] This suggests good tissue penetration and effective target engagement at this dose.

The following table summarizes the reported pharmacodynamic effects of this compound in a rat model of chronic heart failure.

ParameterAnimal ModelDose and Route of AdministrationDuration of TreatmentKey Pharmacodynamic FindingsReference
Cardiac RemodelingWistar rats with chronic heart failure (CHF) induced by left coronary artery ligation (CAL)30 mg/kg/day, oral5 weeksAttenuated increases in left ventricular end-diastolic pressure, heart weight, and collagen content.[1]
MortalityWistar rats with CHF induced by CAL30 mg/kg/day, oral5 weeksReduced mortality to 20% compared to 57% in untreated rats.[1]
Enzyme InhibitionWistar rats with CHF induced by CAL30 mg/kg/day, oral5 weeksSuppressed tissue ACE and NEP activities.[1]
Blood PressureWistar rats with CHF induced by CAL30 mg/kg/day, oral5 weeksNo significant effect on arterial blood pressure.[1]

Experimental Protocols

Chronic Heart Failure Model in Rats

The most extensively described animal model used to study the pharmacodynamics of this compound is the chronic heart failure model induced by left coronary artery ligation (CAL) in Wistar rats.[1]

Surgical Procedure:

  • Male Wistar rats are anesthetized.

  • A left thoracotomy is performed to expose the heart.

  • The left coronary artery is ligated near its origin using a suture.

  • Successful ligation is confirmed by the appearance of pallor in the ventricular wall.

  • The chest is closed, and the animals are allowed to recover.

  • Sham-operated animals undergo the same procedure without the coronary artery ligation.

Drug Administration:

  • This compound is administered orally, typically via gavage, at a specified dose (e.g., 30 mg/kg/day).[1]

  • Treatment usually commences at a set time point post-surgery (e.g., one week) and continues for a specified duration (e.g., five weeks).[1]

Pharmacodynamic Assessments:

  • Hemodynamic Measurements: Left ventricular pressures are measured using a catheter inserted into the left ventricle via the right carotid artery.

  • Cardiac Hypertrophy: The heart is excised, and the wet weight of the left and right ventricles is determined.

  • Cardiac Fibrosis: The collagen content of the viable left ventricular tissue is quantified using methods such as the hydroxyproline assay.

  • Enzyme Activity Assays: Tissue homogenates from the heart and other organs are used to measure ACE and NEP activity using specific substrates and inhibitors.

In Vitro Cardiac Fibroblast Assay

To assess the direct effects of this compound on collagen synthesis, primary cultures of cardiac fibroblasts are utilized.[1]

  • Cardiac fibroblasts are isolated from neonatal rat hearts.

  • The cells are cultured to confluence.

  • Fibroblasts are treated with this compound at various concentrations in the presence or absence of stimulants of collagen synthesis (e.g., angiotensin I) or inhibitors (e.g., ANP).

  • Collagen synthesis is measured by the incorporation of a radiolabeled precursor, such as [3H]proline, into the cellular proteins.

Analytical Methodology for this compound Quantification

While in vivo pharmacokinetic data is scarce, methods for the quantification of this compound in plasma have been developed and validated, primarily for human studies. These methods are adaptable for use in animal plasma samples.

A sensitive and selective assay using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been described.[4] Due to the presence of two carboxyl groups in the this compound molecule which hinder efficient ionization, a derivatization step with BF3-methanol is necessary prior to analysis by atmospheric pressure chemical ionization (APCI)-MS/MS.[4] The reported lower limit of quantification for this method in human plasma was 0.5 ng/mL.[4]

Visualizations

Signaling Pathways and Experimental Workflow

Sampatrilat_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction, Aldosterone Release, Fibrosis AngiotensinII->Vasoconstriction ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation, Natriuresis, Anti-fibrotic NatriureticPeptides->Vasodilation NEP NEP This compound This compound This compound->ACE Inhibition This compound->NEP Inhibition

Caption: Mechanism of action of this compound via dual inhibition of ACE and NEP.

CHF_Experimental_Workflow Start Wistar Rats CAL Coronary Artery Ligation (CAL) or Sham Operation Start->CAL Recovery 1 Week Recovery CAL->Recovery Treatment 5 Weeks Treatment Recovery->Treatment Sampatrilat_Dose This compound (30 mg/kg/day, oral) Treatment->Sampatrilat_Dose Vehicle Vehicle Control Treatment->Vehicle Endpoint Endpoint Analysis Treatment->Endpoint Hemodynamics Hemodynamics Endpoint->Hemodynamics Histology Cardiac Histology & Collagen Content Endpoint->Histology Enzyme_Activity Tissue ACE/NEP Activity Endpoint->Enzyme_Activity Mortality Mortality Assessment Endpoint->Mortality

Caption: Experimental workflow for this compound in a rat model of chronic heart failure.

Conclusion

The preclinical data available for this compound in animal models, primarily in rats, highlight its potential as a cardioprotective agent, particularly in the context of heart failure. Its ability to favorably modulate cardiac remodeling, independent of significant blood pressure changes in the models studied, underscores the potential benefits of dual ACE and NEP inhibition. While a comprehensive understanding of its pharmacokinetic profile in animals is limited by the available data, the established analytical methods provide a foundation for any future preclinical investigations. This guide provides a consolidated overview of the key findings and methodologies that can inform ongoing research in the field of cardiovascular pharmacology and the development of novel vasopeptidase inhibitors.

References

Sampatrilat's Dual Inhibition of ACE and NEP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of sampatrilat to its dual targets: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This compound, a potent vasopeptidase inhibitor, has been a subject of significant research in the quest for effective treatments for cardiovascular diseases like hypertension and heart failure.[1][2] Its therapeutic potential lies in its ability to simultaneously modulate two key enzymatic systems: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] Concurrently, its inhibition of NEP prevents the degradation of vasodilatory natriuretic peptides.[3] This dual action offers a synergistic approach to blood pressure control and cardiovascular protection. This guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used to determine them, and the underlying signaling pathways.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against ACE and NEP has been quantified using various in vitro assays. The data presented below summarizes the key binding affinity parameters, providing a clear comparison of its activity towards both enzymes.

Target EnzymeDomain/TypeParameterValue (nM)Reference
Angiotensin-Converting Enzyme (ACE) C-domainKi13.8[4][5]
N-domainKi171.9[4][5]
Neutral Endopeptidase (NEP) IC508

Key Observations:

  • This compound exhibits a strong inhibitory potential against both ACE and NEP in the nanomolar range.

  • Notably, there is a significant difference in its affinity for the two catalytic domains of ACE. This compound is approximately 12.4-fold more potent in inhibiting the C-domain compared to the N-domain of ACE.[4][5] This domain selectivity is a critical aspect of its pharmacological profile.

Signaling Pathway of Dual ACE and NEP Inhibition

The coordinated inhibition of ACE and NEP by this compound results in a dual therapeutic effect. The following diagram illustrates the interconnected signaling pathways affected by this dual inhibition.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation & Natriuresis NatriureticPeptides->Vasodilation This compound This compound This compound->AngiotensinI Inhibits This compound->NatriureticPeptides Inhibits Degradation

Caption: Dual inhibition of ACE and NEP by this compound.

Experimental Protocols

The determination of this compound's binding affinity relies on robust enzymatic assays. Below are detailed methodologies for the key experiments cited.

Determination of ACE Inhibition (Ki)

A common method for determining the ACE inhibitory activity is through a fluorescence-based assay.

Principle:

This assay utilizes a synthetic fluorogenic substrate that is cleaved by ACE to release a fluorescent product. The rate of fluorescence increase is proportional to ACE activity. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.

Materials:

  • Recombinant human ACE (C-domain and N-domain specific)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl)

  • This compound (various concentrations)

  • 96-well microplate, black

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Enzyme Preparation: Prepare a working solution of ACE in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the ACE solution.

    • Add the different concentrations of this compound to the respective wells. Include a control well with assay buffer instead of the inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic ACE substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

Determination of NEP Inhibition (IC50)

Similar to the ACE assay, a fluorescence-based method is commonly employed to measure NEP inhibition.

Principle:

This assay uses a specific fluorogenic peptide substrate for NEP. Cleavage of this substrate by NEP results in a measurable increase in fluorescence. The IC50 value for this compound is determined by its ability to reduce the rate of this reaction.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., a specific o-aminobenzoic acid (Abz)-based peptide)[3][6]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl)

  • This compound (various concentrations)

  • 96-well microplate, black

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., Ex/Em = 330/430 nm for Abz-based substrates)[3][6]

Procedure:

  • Enzyme and Inhibitor Preparation: Follow the same steps as for the ACE inhibition assay to prepare working solutions of NEP and serial dilutions of this compound.

  • Assay Reaction:

    • Add the NEP solution to each well of the microplate.

    • Add the various concentrations of this compound to the designated wells, including a control.

    • Pre-incubate the mixture at 37°C for a defined period.

  • Substrate Addition: Start the reaction by adding the fluorogenic NEP substrate.

  • Kinetic Measurement: Monitor the increase in fluorescence over time at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of NEP activity against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the binding affinity of an inhibitor like this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution (ACE or NEP) D Dispense Enzyme and Inhibitor into Microplate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Fluorogenic Substrate Solution F Initiate Reaction with Substrate Addition C->F E Pre-incubate at 37°C D->E E->F G Kinetic Measurement of Fluorescence Increase F->G H Calculate Initial Reaction Velocities G->H I Plot Dose-Response Curve H->I J Determine IC50/Ki Value I->J

Caption: Workflow for Binding Affinity Determination.

This technical guide provides a foundational understanding of this compound's binding affinity to ACE and NEP, supported by quantitative data and detailed experimental protocols. This information is crucial for researchers and professionals involved in the design and development of novel cardiovascular therapeutics.

References

Molecular Basis for Sampatrilat's Dual Inhibitory Effect on Angiotensin-Converting Enzyme and Neutral Endopeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor engineered to simultaneously block two key zinc-dependent metallopeptidases: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibition offers a synergistic approach to cardiovascular therapy by concurrently suppressing the vasoconstrictive renin-angiotensin-aldosterone system (RAAS) and potentiating the vasodilatory natriuretic peptide system.[1][3][4] This technical guide delves into the molecular underpinnings of this compound's interaction with both enzymes, providing a comprehensive overview of its binding kinetics, the structural basis for its dual activity, and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Rationale for Dual Inhibition

The therapeutic strategy behind dual ACE and NEP inhibition is to achieve a more profound and balanced control of blood pressure and cardiovascular homeostasis than can be accomplished with a single-target agent.[5]

  • Angiotensin-Converting Enzyme (ACE): A central component of the RAAS, ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][4] Angiotensin II also promotes aldosterone secretion, leading to sodium and water retention. Inhibition of ACE, therefore, leads to vasodilation and a reduction in blood volume.

  • Neutral Endopeptidase (NEP): NEP is the primary enzyme responsible for the degradation of several endogenous vasodilator peptides, most notably the atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][3][4] By inhibiting NEP, the circulating levels of these peptides are increased, promoting vasodilation, natriuresis, and diuresis.

By simultaneously inhibiting both pathways, this compound aims to provide a more comprehensive antihypertensive effect.[5]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as a dual inhibitor is quantified by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against both ACE and NEP. This compound exhibits a moderate selectivity for the C-domain of ACE (cACE), which is primarily responsible for the conversion of angiotensin I.[4]

Target EnzymeParameterValue (nM)Reference
NEP IC508[1][3]
cACE Ki13.8[6]
nACE Ki171.9[6]

Table 1: Inhibitory Potency of this compound against NEP and ACE domains.

Molecular Basis of Dual Inhibition: A Structural Perspective

The ability of this compound to potently inhibit both ACE and NEP, despite their structural similarities, lies in the specific molecular interactions within the active sites of each enzyme. X-ray crystallography studies have provided detailed insights into these interactions.[1][3][4]

Interaction with Neutral Endopeptidase (NEP)

The crystal structure of this compound in complex with NEP reveals key binding interactions that contribute to its high affinity.[1] The inhibitor binds to the active site, engaging with the catalytic zinc ion and forming hydrogen bonds with surrounding amino acid residues. The structural data are consistent with the observed potent inhibition of NEP.[1][3]

Interaction with Angiotensin-Converting Enzyme (ACE)

This compound's interaction with ACE, particularly its selectivity for the C-domain, is attributed to specific amino acid differences between the N- and C-domains of the enzyme. A crucial interaction is a direct hydrogen bond between the lysine-like side chain of this compound and Glutamate-403 of cACE.[1] This residue is an Arginine in the N-domain (nACE), explaining the observed domain specificity.

Signaling Pathways and Physiological Effects

The dual inhibition of ACE and NEP by this compound leads to a cascade of downstream physiological effects that contribute to its therapeutic potential.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Natriuretic_Peptides Natriuretic_Peptides Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis_Diuresis Natriuretic_Peptides->Natriuresis_Diuresis NEP NEP Natriuretic_Peptides->NEP Degradation This compound This compound This compound->NEP Inhibition ACE ACE This compound->ACE Inhibition

Figure 1: this compound's dual inhibition of ACE and NEP modulates the RAAS and Natriuretic Peptide Systems.

Experimental Protocols

The characterization of this compound's dual inhibitory activity relies on a combination of biochemical and structural biology techniques.

Enzyme Inhibition Assays

The inhibitory potency of this compound against ACE and NEP is determined using in vitro enzyme inhibition assays.[3]

start Prepare Enzyme Solution (ACE or NEP) substrate Add Fluorogenic Substrate start->substrate inhibitor Add this compound (Varying Concentrations) substrate->inhibitor incubation Incubate at 37°C inhibitor->incubation measurement Measure Fluorescence (Kinetic Reading) incubation->measurement analysis Calculate IC50/Ki Values measurement->analysis expression Protein Expression (e.g., Pichia pastoris for NEP) purification Purification (Ni-NTA Affinity & Size Exclusion Chromatography) expression->purification crystallization Crystallization (Co-crystallization or Soaking with this compound) purification->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction structure Structure Solution & Refinement diffraction->structure

References

The Role of Sampatrilat in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent, orally active vasopeptidase inhibitor that simultaneously targets two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibitory action uniquely positions this compound at the intersection of the renin-angiotensin system (RAS) and the natriuretic peptide system, offering a synergistic approach to cardiovascular therapy. By blocking ACE, this compound inhibits the production of the potent vasoconstrictor angiotensin II, while its inhibition of NEP prevents the degradation of vasodilatory natriuretic peptides.[3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its pharmacological effects on the renin-angiotensin system, and a summary of key experimental findings.

Introduction: The Vasopeptidase Inhibition Concept

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. ACE plays a central role in this system by converting angiotensin I to the active vasoconstrictor angiotensin II. Conversely, the natriuretic peptide system counteracts the effects of the RAS, promoting vasodilation and natriuresis. NEP is the primary enzyme responsible for the degradation of natriuretic peptides.[5]

Vasopeptidase inhibitors, such as this compound, are a class of drugs designed to simultaneously inhibit both ACE and NEP.[3][6] This dual action is intended to provide a more comprehensive and potent antihypertensive effect than ACE inhibitors alone by not only reducing the pressor effects of the RAS but also potentiating the beneficial actions of the natriuretic peptide system.[7][8]

Mechanism of Action of this compound

This compound's therapeutic effects stem from its ability to competitively inhibit the active sites of both ACE and NEP.

  • Inhibition of Angiotensin-Converting Enzyme (ACE): By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to reduced vasoconstriction, decreased aldosterone secretion, and consequently, a reduction in blood pressure.[3]

  • Inhibition of Neutral Endopeptidase (NEP): this compound's inhibition of NEP leads to increased levels of circulating natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[4][5] These peptides promote vasodilation, diuresis, and natriuresis, further contributing to blood pressure reduction and beneficial cardiac remodeling.[9][10]

Signaling Pathway of this compound's Dual Inhibition

This compound's Dual Inhibition Pathway cluster_RAS Renin-Angiotensin System cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin_I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin_II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Aldosterone Secretion Angiotensin_II->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP Neutral Endopeptidase (NEP) Natriuretic_Peptides->NEP Vasodilation Vasodilation Natriuresis Natriuretic_Peptides->Vasodilation Inactive_Metabolites Inactive_Metabolites NEP->Inactive_Metabolites This compound This compound This compound->ACE Inhibition This compound->NEP Inhibition

Caption: Dual inhibition of ACE and NEP by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity
Target EnzymeParameterValueReference
Angiotensin-Converting Enzyme (C-domain)Ki13.8 nM[11]
Angiotensin-Converting Enzyme (N-domain)Ki171.9 nM[11]

Ki: Inhibitory constant

Table 2: Effects on Blood Pressure in Hypertensive Subjects
Study PopulationTreatmentDurationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Reference
Black HypertensivesThis compound (50-100 mg/day)28 days-7.3 ± 1.8 mmHg-5.2 ± 1.2 mmHg[12][13]
Black HypertensivesThis compound (50-100 mg/day)56 days-7.8 ± 1.5 mmHg-5.2 ± 0.95 mmHg[12][13]
Mild to Moderate HypertensivesThis compound (200 mg/day)10 daysSignificant reduction (value not specified)Significant reduction (value not specified)[13]
Table 3: Pharmacokinetic Parameters
ParameterValueConditionReference
Lower Limit of Quantification in Plasma0.5 ng/mLHPLC-APCI-MS/MS[14]
Oral BioavailabilityLow (reformulated to achieve a 4-fold increase)Early clinical development[2][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols used in key studies of this compound.

Assessment of Cardiac Remodeling and Function in Rats with Chronic Heart Failure
  • Objective: To determine the effects of this compound on hemodynamic function and cardiac remodeling in a rat model of chronic heart failure (CHF).[9]

  • Animal Model: Chronic heart failure was induced in male Wistar rats by left coronary artery ligation (CAL).[9]

  • Treatment: this compound (30 mg/kg/day) was administered orally from the 1st to the 6th week post-operation.[9]

  • Hemodynamic Measurements: Left ventricular end-diastolic pressure (LVEDP) was measured using a catheter inserted into the left ventricle via the right carotid artery.[9]

  • Cardiac Remodeling Assessment: Heart weight and collagen content of the viable left ventricle were determined.[9]

  • Enzyme Activity Assays: Tissue ACE and NEP activities were suppressed and measured.[9]

  • In Vitro Collagen Synthesis: The direct effects of this compound on collagen synthesis were assessed by measuring the incorporation of [3H]proline into cultured cardiac fibroblasts.[9]

Experimental Workflow: Rat Model of Chronic Heart Failure

Experimental Workflow: this compound in a Rat CHF Model Start Start Induction Induce Chronic Heart Failure (Left Coronary Artery Ligation) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping InVitro In Vitro Studies: Collagen Synthesis in Cardiac Fibroblasts Induction->InVitro Treatment Oral Administration of This compound (30 mg/kg/day) or Vehicle for 6 weeks Grouping->Treatment Measurements Week 6 Measurements Hemodynamics (LVEDP) Cardiac Remodeling (Heart Weight, Collagen) Tissue ACE/NEP Activity Treatment->Measurements Analysis Data Analysis and Conclusion Measurements->Analysis InVitro->Analysis

Caption: Workflow for evaluating this compound in a rat model of CHF.

Clinical Trial in Black Hypertensive Subjects
  • Objective: To evaluate the safety and antihypertensive efficacy of this compound in black hypertensive subjects, a population often poorly responsive to ACE inhibitor monotherapy.[12]

  • Study Design: A double-blind, randomized, parallel-group study over a 56-day treatment period.[12]

  • Participants: Black hypertensive patients.

  • Treatments: this compound (50 to 100 mg daily) or lisinopril (10 to 20 mg daily).[12]

  • Blood Pressure Measurement: Changes in systolic and diastolic blood pressure were determined using repeated ambulatory blood pressure monitoring.[12]

  • Biochemical Analyses: Plasma ACE concentrations and plasma renin activity were measured at baseline and after 28 and 56 days of treatment.[12]

Concluding Remarks

This compound represents a significant therapeutic concept in cardiovascular medicine by simultaneously targeting the renin-angiotensin and natriuretic peptide systems. Its dual mechanism of action offers a potentially more effective approach to managing conditions such as hypertension and heart failure compared to single-target agents.[3][9] The data presented in this guide highlight its potent inhibitory effects and its clinical efficacy in lowering blood pressure. Further research and development of vasopeptidase inhibitors, informed by the foundational understanding of compounds like this compound, may lead to novel and improved treatments for cardiovascular diseases. Although the development of this compound was discontinued, the insights gained from its study continue to be valuable for the design of next-generation cardiovascular therapies.[2][15]

References

Methodological & Application

Application Notes and Protocols: Sampatrilat in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sampatrilat, a vasopeptidase inhibitor, in preclinical hypertension research. The information compiled herein is intended to guide the design and execution of experiments utilizing animal models of hypertension.

Introduction

This compound is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism of action makes it a compound of significant interest in cardiovascular research. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), as well as bradykinin. This combined action leads to a reduction in vasoconstriction and an enhancement of vasodilation, resulting in a potent antihypertensive effect.[1][2][3]

Mechanism of Action

The primary therapeutic effect of this compound in hypertension stems from its ability to modulate two key enzymatic pathways in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

  • ACE Inhibition: By blocking ACE, this compound reduces the circulating levels of angiotensin II, a potent vasoconstrictor that also promotes aldosterone secretion and sympathetic nervous system activation.[2]

  • NEP Inhibition: By inhibiting NEP, this compound increases the bioavailability of natriuretic peptides and bradykinin. Natriuretic peptides promote vasodilation and natriuresis, while bradykinin stimulates the release of nitric oxide and prostacyclin, both potent vasodilators.[1][4]

The synergistic effect of these two actions results in a more pronounced reduction in blood pressure compared to ACE inhibition alone.[5]

Signaling Pathway

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone NatriureticPeptides Natriuretic Peptides (ANP, BNP) NEP NEP NatriureticPeptides->NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis Natriuresis NatriureticPeptides->Natriuresis Bradykinin Bradykinin Bradykinin->NEP Bradykinin->Vasodilation InactiveFragments Inactive Fragments NEP->InactiveFragments This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Dual inhibition of ACE and NEP by this compound.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from studies investigating this compound and the structurally and functionally similar vasopeptidase inhibitor, Omapatrilat, in spontaneously hypertensive rats (SHR), a widely used model of essential hypertension.

Table 1: Effect of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

TreatmentDoseDurationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Heart RateReference
This compound50-100 mg/day (in humans)56 days▼ 7.8 ± 1.5▼ 5.2 ± 0.95No significant change[6]
Omapatrilat100 µmol/kg/day (in drinking water)17 days▼ 68Not ReportedNo significant change[7][8]
Omapatrilat40 mg/kg/day (oral gavage)15 daysNormalized to WKY levelsNot ReportedNot Reported[9][10]

Table 2: Pharmacodynamic Effects of this compound and Omapatrilat in Hypertension Models

CompoundModelDoseEffect on Plasma Renin ActivityEffect on Plasma ACEEffect on Urinary cGMPReference
This compoundHuman Hypertensives50, 100, 200 mgNo significant increaseDose-dependent inhibitionSignificant increase[1][5]
LisinoprilHuman Hypertensives20 mgSignificant increaseSignificant inhibitionNo significant change[1][5]
OmapatrilatSHR100 µmol/kg/dayNot ReportedNot ReportedNot Reported[7][8]

Experimental Protocols

Animal Model

Spontaneously Hypertensive Rats (SHR) are a commonly used and well-characterized model for essential hypertension. Male SHRs are typically used, with age and weight specified at the start of the study. Wistar-Kyoto (WKY) rats are often used as normotensive controls.

Experimental Workflow

Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Blood Pressure, Body Weight) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Treatment Period (e.g., 15-56 days) Randomization->Treatment Measurements Interim & Final Measurements (Blood Pressure, Urine Collection) Treatment->Measurements Sacrifice Euthanasia & Tissue Collection (Heart, Kidneys, Blood) Measurements->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Typical experimental workflow for this compound studies.

Drug Administration
  • Oral Gavage: this compound or a vehicle control is administered directly into the stomach using a gavage needle. This method ensures accurate dosing.

    • Protocol:

      • Rats are gently restrained.

      • A sterile, flexible gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

      • The needle is carefully inserted into the esophagus and advanced to the predetermined length.

      • The this compound solution is slowly administered.

      • The needle is withdrawn gently.[11][12]

  • Drinking Water: For longer-term studies, this compound can be dissolved in the drinking water.

    • Protocol:

      • Calculate the total daily water consumption per rat.

      • Dissolve the required daily dose of this compound in the measured volume of water.

      • Provide the medicated water as the sole source of hydration.

      • Measure water intake daily to monitor drug consumption.[9][10]

Blood Pressure Measurement
  • Tail-Cuff Plethysmography: This is a non-invasive method for measuring systolic blood pressure in conscious rats.

    • Protocol:

      • Rats are placed in a restrainer and allowed to acclimate.

      • The tail is gently warmed to increase blood flow.

      • A cuff is placed around the base of the tail.

      • The cuff is inflated to occlude blood flow and then slowly deflated.

      • A sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.

      • Multiple readings are taken and averaged for each animal.[3][13]

Biochemical Assays
  • Plasma Renin Activity (PRA) Assay:

    • Principle: Measures the rate of angiotensin I generation from endogenous angiotensinogen.

    • Protocol:

      • Collect blood into chilled EDTA tubes.

      • Centrifuge at 4°C to separate plasma.

      • Incubate plasma samples at 37°C for a defined period to allow for angiotensin I generation.

      • Stop the reaction by placing the tubes on ice.

      • Quantify the generated angiotensin I using a commercially available ELISA or RIA kit.[7][14]

  • Angiotensin-Converting Enzyme (ACE) Activity Assay:

    • Principle: Spectrophotometric or fluorometric measurement of the cleavage of a synthetic ACE substrate.

    • Protocol:

      • Prepare plasma or tissue homogenates.

      • Add the sample to a reaction mixture containing a synthetic ACE substrate (e.g., FAPGG).

      • Incubate at 37°C.

      • Measure the change in absorbance or fluorescence over time, which is proportional to ACE activity.[1][15]

  • Urinary Cyclic Guanosine Monophosphate (cGMP) Assay:

    • Principle: Competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP.

    • Protocol:

      • Collect urine samples over a 24-hour period using metabolic cages.

      • Centrifuge to remove debris.

      • Dilute urine samples as required.

      • Perform the ELISA according to the manufacturer's instructions, which typically involves competition between sample cGMP and a labeled cGMP for binding to a specific antibody.[16][17]

Histological Analysis of Cardiac Hypertrophy
  • Principle: Microscopic examination of heart tissue to assess changes in cardiomyocyte size and interstitial fibrosis.

    • Protocol:

      • At the end of the study, euthanize the rats and excise the hearts.

      • Fix the hearts in 10% neutral buffered formalin.

      • Embed the hearts in paraffin and section them.

      • Stain sections with Hematoxylin and Eosin (H&E) to visualize cell morphology and measure cardiomyocyte cross-sectional area.

      • Stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.[18][19]

Conclusion

This compound represents a promising therapeutic strategy for hypertension due to its dual inhibitory action on ACE and NEP. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound and other vasopeptidase inhibitors in relevant preclinical models of hypertension. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further understanding and development of this class of cardiovascular drugs.

References

Application Notes: Sampatrilat in the Study of Cardiac Remodeling in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cardiac remodeling refers to the changes in ventricular size, shape, mass, and function that occur in response to cardiac injury or stress, such as myocardial infarction (MI) or hypertension. This process involves complex molecular and cellular events, including cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix, leading to cardiac fibrosis. Vasopeptidase inhibitors, such as Sampatrilat, represent a therapeutic class that simultaneously targets two key enzymatic systems involved in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide (NP) system. This compound is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP), making it a valuable tool for investigating the mechanisms of cardiac remodeling and the therapeutic potential of combined RAS and NP system modulation in preclinical rat models.

Mechanism of Action

This compound exerts its effects by inhibiting two key enzymes.[1]

  • ACE Inhibition : By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes cardiomyocyte hypertrophy and fibrosis.[2]

  • NEP Inhibition : By blocking NEP, this compound prevents the degradation of natriuretic peptides (like Atrial Natriuretic Peptide - ANP).[1] Elevated levels of natriuretic peptides promote vasodilation, natriuresis, and have direct anti-hypertrophic and anti-fibrotic effects on the heart.[2]

This dual inhibition provides a multi-faceted approach to counteracting the pathological processes of cardiac remodeling.

Sampatrilat_Mechanism_of_Action This compound's Dual Inhibition Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_NP Natriuretic Peptide System AngI Angiotensin I ACE ACE AngI->ACE conversion AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R activation ACE->AngII RAS_Effects Vasoconstriction Hypertrophy Fibrosis AT1R->RAS_Effects NPs Natriuretic Peptides (NPs) NEP NEP NPs->NEP degradation NP_Effects Vasodilation Anti-hypertrophy Anti-fibrosis NPs->NP_Effects Inactive Inactive Fragments NEP->Inactive This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Mechanism of this compound's dual inhibition of ACE and NEP.

Experimental Protocols

In Vivo Model: Myocardial Infarction via Coronary Artery Ligation

This is a widely used rat model to induce cardiac remodeling and heart failure.

Methodology:

  • Animal Model : Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[3][4]

  • Anesthesia : Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure :

    • Intubate the rat and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.[3][4][5]

    • Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the myocardial wall.

    • For the sham-operated group, the suture is passed under the LAD without ligation.[3]

  • Post-Operative Care : Close the chest, evacuate air from the thoracic cavity, and allow the animal to recover on a heating pad. Administer analgesics as required.

  • Treatment Groups :

    • Sham : Sham-operated rats receiving vehicle.

    • MI-Vehicle : MI rats receiving vehicle (e.g., normal saline or distilled water).

    • MI-Sampatrilat : MI rats receiving this compound.

  • Drug Administration :

    • Dose : 30 mg/kg/day.[1] A similar vasopeptidase inhibitor, omapatrilat, has been used at 40 mg/kg/day.[6]

    • Route : Oral gavage.

    • Duration : Treatment typically begins 24 hours to one week post-MI and continues for 4 to 6 weeks to allow for significant remodeling to occur.[1][3]

  • Endpoint Analysis :

    • Echocardiography : Perform at baseline and at the end of the study to assess left ventricular dimensions (e.g., LVEDD, LVESD) and function (e.g., ejection fraction, fractional shortening).

    • Hemodynamic Measurement : At the end of the study, measure parameters like left ventricular end-diastolic pressure (LVEDP) via cardiac catheterization.[1]

    • Histological Analysis : Excise the heart, weigh it, and fix it in formalin.[7] Use Masson's trichrome or Picrosirius red staining on heart sections to quantify the infarct size and the degree of interstitial fibrosis in the non-infarcted myocardium.[4]

    • Biochemical Analysis : Measure tissue ACE and NEP activity to confirm drug efficacy.[1] Quantify collagen content using methods like hydroxyproline assays.[4]

    • Molecular Analysis : Use techniques like Western blot or RT-PCR to measure markers of hypertrophy (e.g., ANP, β-MHC) and fibrosis (e.g., TGF-β1, Collagen I/III).[3][8]

Experimental_Workflow Workflow for In Vivo Rat MI Model Study cluster_setup Phase 1: Model Creation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Rat Acclimatization B LAD Coronary Artery Ligation Surgery (MI Model) or Sham Operation A->B C Randomize into Groups: 1. Sham + Vehicle 2. MI + Vehicle 3. MI + this compound (30 mg/kg/day) B->C Post-op Recovery D Daily Oral Gavage (4-6 Weeks) C->D E Echocardiography (LV Function & Dimensions) D->E End of Treatment F Hemodynamic Measurements (LVEDP) E->F G Sacrifice & Heart Excision F->G H Histology (Fibrosis, Hypertrophy) G->H I Molecular & Biochemical Assays (Collagen, Gene Expression) G->I

Caption: Experimental workflow for studying this compound in a rat MI model.

In Vitro Model: Cardiac Fibroblast Collagen Synthesis Assay

This protocol assesses the direct anti-fibrotic effects of this compound on cardiac cells.[1]

Methodology:

  • Cell Culture : Isolate and culture cardiac fibroblasts from neonatal rat ventricles.

  • Experimental Setup : Plate cells and allow them to adhere. Once confluent, switch to serum-free media.

  • Treatment :

    • Pre-treat cells with this compound at various concentrations.

    • Induce collagen synthesis with a pro-fibrotic agent like Angiotensin I or TGF-β1.[1][3]

    • Include control groups (vehicle, Angiotensin I alone, etc.).

  • Collagen Synthesis Measurement :

    • Add [3H]proline (a radiolabeled precursor for collagen) to the culture medium.[1]

    • Incubate for 24-48 hours.

    • Harvest the cells and precipitate the protein.

    • Measure the incorporation of [3H]proline into newly synthesized collagen using a scintillation counter.

  • Analysis : Compare the [3H]proline incorporation in this compound-treated groups to the control groups to determine if the drug directly inhibits collagen synthesis.[1]

Data Presentation: Key Experimental Outcomes

The following tables summarize quantitative data from studies using this compound or other vasopeptidase inhibitors in rat models of cardiac remodeling.

Table 1: Effects of this compound on Mortality and Hemodynamics in Rats Post-MI [1]

ParameterUntreated MI GroupThis compound (30 mg/kg/day) Group
Mortality 57%20%
LV End-Diastolic Pressure IncreasedAttenuated Increase
Arterial Blood Pressure No significant changeNo significant change

Table 2: Effects of Vasopeptidase Inhibitors on Cardiac Hypertrophy [5]

Data from a study comparing the vasopeptidase inhibitor Omapatrilat to the ACE inhibitor Captopril.

ParameterVehicle GroupCaptopril GroupOmapatrilat Group
Relative Cardiac Weight (mg/g) -3.8 ± 0.23.0 ± 0.2
LV Mass (g) by Echocardiography -0.83 ± 0.060.61 ± 0.05

Table 3: Effects of this compound on Cardiac Fibrosis and Weight Post-MI [1]

| Parameter | Untreated MI Group | this compound (30 mg/kg/day) Group | | :--- | :--- | :--- | :--- | | Heart Weight | Increased | Attenuated Increase | | Collagen Content (Viable LV) | Increased | Attenuated Increase |

Logical_Relationship Logical Flow of this compound's Therapeutic Effect cluster_inhibition Primary Action cluster_pathway Pathway Modulation cluster_effect Physiological Effects A This compound Administration B ACE Inhibition A->B C NEP Inhibition A->C D ▼ Angiotensin II Levels B->D E ▲ Natriuretic Peptide Levels C->E F Reduced AT1R Activation D->F G Enhanced NP Receptor Activation E->G H Reduced Vasoconstriction Reduced Pro-fibrotic Signaling F->H I Increased Vasodilation Direct Anti-fibrotic & Anti-hypertrophic Effects G->I J Attenuated Cardiac Remodeling H->J I->J

Caption: Logical relationship of this compound's action on cardiac remodeling.

References

Application Notes and Protocols for In Vivo Administration of Sampatrilat in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sampatrilat, a vasopeptidase inhibitor, in rodent models. This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a subject of interest for cardiovascular research, particularly in the context of hypertension and heart failure.[1][2][3]

Mechanism of Action

This compound exerts its effects by simultaneously inhibiting two key enzymes in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.[4][5]

  • Neutral Endopeptidase (NEP): Inhibition of NEP prevents the breakdown of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and beneficial effects on cardiac function.[1][4][6]

The dual inhibition of ACE and NEP offers a synergistic approach to managing cardiovascular diseases by both reducing vasoconstrictor and proliferative mediators and increasing vasodilatory and cardioprotective peptides.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with this compound and other vasopeptidase inhibitors in rodents. This data can be used as a reference for experimental design.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Chronic Heart Failure

ParameterControl (Untreated)This compound-treated (30 mg/kg/day, oral)Reference
Mortality Rate 57%20%
Effect on Arterial Blood Pressure Not reportedNo significant effect
Left Ventricular End-Diastolic Pressure IncreasedAttenuated increase
Heart Weight IncreasedAttenuated increase
Cardiac Collagen Content IncreasedAttenuated increase

Table 2: Dose-Dependent Effects of Vasopeptidase Inhibitors on ACE and NEP in Rodents

CompoundDose (oral)Animal Model% ACE Inhibition% NEP InhibitionReference
Omapatrilat 0.03 mg/kgRat19% (lung)Not reported[5]
0.1 mg/kgRat61% (lung)Not reported[5]
0.3 mg/kgRat76% (lung)Not reported[5]
1 mg/kgRat>90%54% (renal)[5]
10 mg/kgRat>90%78% (renal)[5]
40 mg/kg/dayRatMaximal (renal)Maximal (renal)[1]
Gemopatrilat 1 mg/kgRatSignificant (plasma)Not significant (renal)[2]
3 mg/kgRatSignificant (plasma)Significant (renal)[2]
10 mg/kgRatSignificant (plasma)Significant (renal)[2]

Table 3: Effects of Omapatrilat on Blood Pressure in Hypertensive Rats

TreatmentDose (oral)DurationAnimal ModelSystolic Blood Pressure (mmHg)Reference
Control Vehicle10 weeksStroke-Prone Spontaneously Hypertensive Rat230 ± 2[4]
Omapatrilat 40 mg/kg/day10 weeksStroke-Prone Spontaneously Hypertensive Rat145 ± 3[4]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Model of Chronic Heart Failure

This protocol is based on a study investigating the effects of this compound on cardiac remodeling and function in rats with chronic heart failure induced by left coronary artery ligation.

1. Animal Model:

  • Male Wistar rats (or other appropriate strain) weighing 200-250 g.

  • Induction of chronic heart failure via ligation of the left coronary artery. Sham-operated animals should be used as controls.

2. Preparation of this compound Solution:

  • A suggested vehicle for oral administration of this compound can be prepared as follows:

    • Dissolve the required amount of this compound in Dimethyl sulfoxide (DMSO).

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Finally, add saline to reach the desired final concentration. Note: The final volume of each solvent should be carefully calculated to ensure solubility and safety.

  • For a 30 mg/kg dose, a common concentration to prepare is 3 mg/mL, which would require administering 10 mL/kg of the solution.

3. Dosing Regimen:

  • Administer this compound at a dose of 30 mg/kg once daily via oral gavage.

  • The treatment period in the cited study was from the 1st to the 6th week after the coronary artery ligation surgery.

4. Monitoring and Endpoints:

  • Mortality: Record daily.

  • Hemodynamic Parameters: Measure parameters such as left ventricular end-diastolic pressure at the end of the study.

  • Cardiac Remodeling: Assess heart weight and cardiac collagen content post-mortem.

  • Enzyme Activity: Measure tissue ACE and NEP activity from heart or kidney homogenates to confirm target engagement.

Protocol 2: General Protocol for Evaluating the Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol is a general guideline for assessing the blood pressure-lowering effects of this compound, based on studies with similar vasopeptidase inhibitors.

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, with established hypertension.

  • Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

2. Dose Selection:

  • Based on data from other vasopeptidase inhibitors, a dose range of 10-40 mg/kg/day can be explored. A dose-response study is recommended to determine the optimal dose.

3. Preparation of Dosing Solution:

  • Prepare the this compound solution for oral gavage as described in Protocol 1.

4. Dosing and Blood Pressure Measurement:

  • Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the start of the experiment.

  • Record baseline blood pressure for 2-3 days before initiating treatment.

  • Administer this compound or vehicle orally once daily for the desired treatment period (e.g., 4-8 weeks).

  • Measure blood pressure at regular intervals during the treatment period (e.g., weekly or bi-weekly).

5. End-of-Study Analysis:

  • At the end of the treatment period, collect blood samples for analysis of plasma ACE activity and biomarkers.

  • Harvest organs such as the heart, aorta, and kidneys for histological analysis and measurement of tissue ACE and NEP activity.

Visualizations

Signaling Pathway of this compound

Sampatrilat_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments InactiveFragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation NEP NEP This compound This compound This compound->ACE This compound->NEP

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Administration of this compound

Sampatrilat_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalModel Select Animal Model (e.g., SHR, Wistar) Acclimatization Acclimatization & Baseline Measurement AnimalModel->Acclimatization DrugPrep Prepare this compound Dosing Solution Dosing Oral Administration (Daily Gavage) DrugPrep->Dosing Monitoring In-life Monitoring (BP, Body Weight) Dosing->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Biochemical Biochemical Assays (ACE/NEP activity) Sacrifice->Biochemical Histology Histopathological Analysis Sacrifice->Histology DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis Histology->DataAnalysis

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols for Investigating Blood Pressure Regulation Using Sampatrilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampatrilat is a vasopeptidase inhibitor that simultaneously targets two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] This dual-inhibitory action makes it a valuable tool for investigating the complex interplay of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system in cardiovascular health and disease. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] Concurrently, its inhibition of NEP prevents the degradation of vasodilatory and natriuretic peptides, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5][6] This combined mechanism leads to a reduction in vasoconstriction and an enhancement of vasodilation, ultimately lowering blood pressure.[5]

These application notes provide detailed protocols for utilizing this compound in both preclinical and clinical research settings to explore its effects on blood pressure and related biomarkers.

Data Presentation

The following tables summarize quantitative data from a key clinical trial comparing this compound to the ACE inhibitor Lisinopril in patients with essential hypertension.

Table 1: Effects of this compound and Lisinopril on Mean 24-Hour Ambulatory Blood Pressure (ABP) [6][7]

Treatment GroupNParameterBaseline (mmHg)Change at Day 28 (mmHg)Change at Day 56 (mmHg)
This compound (50-100 mg daily) 28Systolic BP145.8 ± 3.2-7.3 ± 1.8-7.8 ± 1.5
Diastolic BP94.1 ± 1.8-5.2 ± 1.2-5.2 ± 0.95
Lisinopril (10-20 mg daily) 30Systolic BP148.2 ± 2.9-9.0 ± 2.3-2.1 ± 2.4
Diastolic BP95.3 ± 1.6-5.7 ± 1.3-1.5 ± 1.5

Table 2: Effects of this compound and Lisinopril on Plasma Biomarkers [6][7]

Treatment GroupParameterBaselineChange at Day 56
This compound (50-100 mg daily) Plasma ACE (U/L)19.8 ± 1.5-6.31 ± 0.70
Plasma Renin Activity (ng/mL/h)1.2 ± 0.2No significant change
Lisinopril (10-20 mg daily) Plasma ACE (U/L)20.1 ± 1.3-9.33 ± 0.52
Plasma Renin Activity (ng/mL/h)1.1 ± 0.2Significant increase

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of blood pressure regulation.

Sampatrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE ACE ACE->AngiotensinII NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactivePeptides Inactive Peptides NatriureticPeptides->InactivePeptides Vasodilation Vasodilation NatriureticPeptides->Vasodilation NEP NEP NEP->InactivePeptides This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Protocol 1: In Vivo Study in a Hypertensive Animal Model

This protocol describes a typical study to evaluate the antihypertensive efficacy of this compound in spontaneously hypertensive rats (SHR).

Experimental_Workflow_Animal_Study start Start: Acclimatize Spontaneously Hypertensive Rats (SHR, e.g., 12-14 weeks old) baseline Baseline Measurements: - Tail-cuff blood pressure - Heart rate - Body weight start->baseline randomization Randomize into Treatment Groups: 1. Vehicle Control (e.g., saline) 2. This compound (e.g., 30 mg/kg/day, oral gavage) 3. Positive Control (e.g., Lisinopril) baseline->randomization treatment Daily Dosing for a Pre-determined Period (e.g., 4-8 weeks) randomization->treatment monitoring Weekly Monitoring: - Blood pressure - Heart rate - Body weight treatment->monitoring endpoint End of Study: - Terminal blood pressure measurement - Blood and tissue collection treatment->endpoint monitoring->treatment analysis Biochemical Analysis: - Plasma ACE activity - Plasma renin activity - Urinary cGMP levels endpoint->analysis histology Histopathological Analysis: - Cardiac and renal tissue (e.g., fibrosis, hypertrophy) endpoint->histology end End: Data Analysis and Interpretation analysis->end histology->end

Experimental workflow for an in vivo animal study.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Oral gavage needles

  • Tail-cuff plethysmography system for blood pressure measurement

  • Equipment for blood and tissue collection

Procedure:

  • Acclimatization: Acclimatize male SHR (12-14 weeks old) to the housing conditions for at least one week.

  • Baseline Measurements: Record baseline systolic blood pressure, diastolic blood pressure, and heart rate using a tail-cuff system. Measure body weight.

  • Randomization: Randomly assign rats to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 1 mL/kg/day saline, p.o.)

    • Group 2: this compound (e.g., 30 mg/kg/day in saline, p.o.)

    • Group 3 (Optional): Positive control (e.g., Lisinopril, 10 mg/kg/day in saline, p.o.)

  • Treatment: Administer the assigned treatments daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Monitor and record blood pressure, heart rate, and body weight weekly.

  • Sample Collection: At the end of the treatment period, collect 24-hour urine samples for cGMP analysis. Anesthetize the animals and collect terminal blood samples via cardiac puncture into EDTA-containing tubes. Perfuse and collect heart and kidney tissues.

  • Biochemical Analysis: Centrifuge blood samples to separate plasma and store at -80°C until analysis for ACE and renin activity.

  • Histopathological Analysis: Fix heart and kidney tissues in 10% neutral buffered formalin for histological examination of cardiac hypertrophy and renal fibrosis.

Protocol 2: Measurement of Plasma Angiotensin-Converting Enzyme (ACE) Activity

This protocol is based on a spectrophotometric method.[2]

Materials:

  • Plasma samples

  • ACE substrate (e.g., hippuryl-histidyl-leucine, HHL)

  • Reaction buffer (e.g., phosphate buffer, pH 8.3)

  • Spectrophotometer capable of reading at 228 nm

  • 96-well UV-transparent microplate

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 180 µL of reaction buffer

    • 10 µL of plasma sample

  • Initiate Reaction: Add 10 µL of the ACE substrate HHL to each well to start the reaction.

  • Spectrophotometric Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 228 nm every minute for 10-15 minutes at 37°C. The increase in absorbance is due to the formation of hippuric acid.

  • Calculation: Calculate the rate of change in absorbance (ΔA/min). ACE activity is proportional to this rate and can be quantified using a standard curve prepared with known concentrations of purified ACE.

Protocol 3: Measurement of Plasma Renin Activity (PRA)

This protocol involves measuring the generation of angiotensin I from endogenous angiotensinogen.[5][8]

Materials:

  • Plasma samples collected in chilled EDTA tubes

  • Generation buffer (pH 5.7)

  • Angiotensin I ELISA kit

  • Ice bath and 37°C water bath

  • Refrigerated centrifuge

Procedure:

  • Sample Collection and Handling: Collect blood in pre-chilled EDTA tubes. Immediately place the tubes on ice. Centrifuge at 4°C to separate plasma. Freeze plasma at -80°C until use.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • For each sample, prepare two aliquots.

    • To each aliquot, add generation buffer.

    • Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate angiotensin I.

    • Incubate the second aliquot on ice (0-4°C) for the same duration to serve as a blank (prevents enzymatic activity).

  • ELISA for Angiotensin I: After incubation, immediately stop the reaction by placing the 37°C tubes on ice. Measure the concentration of angiotensin I in both the 37°C and the ice-incubated aliquots using a commercial Angiotensin I ELISA kit, following the manufacturer's instructions.

  • Calculation: Subtract the angiotensin I concentration of the ice-incubated sample from the 37°C sample to determine the amount of angiotensin I generated. PRA is expressed as ng of angiotensin I generated per mL of plasma per hour of incubation (ng/mL/h).

Protocol 4: Measurement of Urinary Cyclic Guanosine Monophosphate (cGMP)

This protocol utilizes a competitive enzyme immunoassay (EIA).[9]

Materials:

  • 24-hour urine samples

  • cGMP EIA kit

  • Microplate reader capable of reading absorbance at the wavelength specified by the kit (typically 405-450 nm)

Procedure:

  • Sample Collection: Collect urine over a 24-hour period. Measure the total volume and store aliquots at -20°C or -80°C.

  • Sample Preparation: Thaw urine samples. Centrifuge to remove any precipitate. Dilute samples as necessary with the assay buffer provided in the kit.

  • Enzyme Immunoassay: Perform the cGMP EIA according to the manufacturer's protocol. This typically involves:

    • Adding standards, controls, and prepared urine samples to a microplate pre-coated with an anti-cGMP antibody.

    • Adding a cGMP-alkaline phosphatase conjugate.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that develops color in proportion to the amount of bound enzyme.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the cGMP concentration in the urine samples. Express the results as total cGMP excretion per 24 hours or normalized to urinary creatinine concentration.

References

Sampatrilat: A Tool for Investigating Vasopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sampatrilat is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP), the two key zinc-dependent metalloproteases involved in cardiovascular regulation. This dual inhibitory action makes this compound a valuable pharmacological tool for studying the complex interplay between the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System. By simultaneously blocking the degradation of vasodilatory peptides and inhibiting the production of the vasoconstrictor angiotensin II, this compound offers a unique mechanism to explore the therapeutic potential of vasopeptidase inhibition in cardiovascular diseases such as hypertension and heart failure.[1][2][3] These application notes provide detailed protocols for in vitro and in vivo studies using this compound, along with data presentation and visualization to guide researchers in their investigations.

Mechanism of Action

This compound exerts its effects by inhibiting two key enzymes:

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also promotes aldosterone secretion, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure.

  • Neprilysin (NEP): NEP is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These natriuretic peptides promote vasodilation, natriuresis, and diuresis, and have anti-proliferative effects on cardiovascular cells. By inhibiting NEP, this compound increases the bioavailability of these beneficial peptides, further contributing to its cardiovascular effects.[4][5][6]

The dual inhibition of ACE and NEP by this compound results in a synergistic effect, leading to enhanced vasodilation, reduced vasoconstriction, and favorable effects on cardiac and renal function.

Signaling Pathway of Vasopeptidase Inhibition

The signaling pathway affected by this compound is a convergence of the RAAS and the Natriuretic Peptide System. The following diagram illustrates the dual inhibitory action of this compound.

Vasopeptidase_Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Inactive_AngI Inactive Peptides Vasoconstriction Vasoconstriction Aldosterone Secretion Fibrosis AT1R->Vasoconstriction ProANP Pro-ANP/Pro-BNP ANP_BNP ANP / BNP ProANP->ANP_BNP NPR NP Receptor ANP_BNP->NPR Inactive_NPs Inactive Peptides ANP_BNP->Inactive_NPs cGMP ↑ cGMP NPR->cGMP Vasodilation Vasodilation Natriuresis Anti-fibrotic cGMP->Vasodilation Renin Renin ACE ACE NEP NEP This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits Experimental_Workflow In_Vitro In Vitro Studies Enzyme_Assay Enzyme Inhibition Assays (ACE & NEP) In_Vitro->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Fibroblast Proliferation) In_Vitro->Cell_Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Data_Analysis Data Analysis & Interpretation Cell_Assay->Data_Analysis IC50->Data_Analysis In_Vivo In Vivo Studies Animal_Model Animal Model of Cardiovascular Disease In_Vivo->Animal_Model Treatment This compound Treatment Animal_Model->Treatment Hemodynamics Hemodynamic Measurements Treatment->Hemodynamics Histology Histological Analysis (Fibrosis) Treatment->Histology Biomarkers Biomarker Analysis (ANP, cGMP) Treatment->Biomarkers Hemodynamics->Data_Analysis Histology->Data_Analysis Biomarkers->Data_Analysis

References

Application Notes and Protocols for Measuring Sampatrilat Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of Sampatrilat, a dual inhibitor of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE).

Introduction

This compound is a vasopeptidase inhibitor designed to simultaneously block two key enzymes in cardiovascular regulation: Neprilysin and Angiotensin-Converting Enzyme.[1][2] This dual inhibition offers a therapeutic approach for conditions like hypertension and heart failure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, by inhibiting NEP, it prevents the breakdown of vasodilatory natriuretic peptides such as atrial natriuretic peptide (ANP).[1][2][3] The following protocols describe robust in vitro methods to quantify the inhibitory activity of this compound against both enzymes and to assess its functional effects on cardiac fibroblasts.

Quantitative Data Summary

The inhibitory potency of this compound against human Neprilysin and the two catalytic domains of human Angiotensin-Converting Enzyme (cACE and nACE) is summarized below.

Target EnzymeParameterValue (nM)
Neprilysin (NEP)IC508
Angiotensin-Converting Enzyme (cACE domain)Ki13.8
Angiotensin-Converting Enzyme (nACE domain)Ki171.9

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathways

The dual mechanism of this compound involves the modulation of two critical pathways: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System.

cluster_RAS Renin-Angiotensin System cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Pro_ANP Pro-ANP ANP ANP Pro_ANP->ANP NPR_A NPR-A Receptor ANP->NPR_A Inactive_Metabolites_NP Inactive Metabolites ANP->Inactive_Metabolites_NP NEP cGMP cGMP NPR_A->cGMP Vasodilation Vasodilation cGMP->Vasodilation This compound This compound This compound->Angiotensin_I Inhibits This compound->ANP Inhibits Degradation

This compound's dual inhibition of ACE and NEP.

Experimental Protocols

Neprilysin (NEP) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of this compound against recombinant human Neprilysin.

Experimental Workflow:

A Prepare Reagents: - Recombinant human NEP - this compound dilutions - Fluorogenic NEP substrate - Assay buffer B Add NEP and this compound to microplate wells A->B C Pre-incubate B->C D Initiate reaction with fluorogenic substrate C->D E Measure fluorescence kinetics D->E F Calculate IC50 value E->F

Workflow for the NEP inhibition assay.

Materials:

  • Recombinant human Neprilysin (e.g., R&D Systems)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant human NEP to the working concentration (e.g., 1 ng/µL) in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Prepare the NEP substrate stock solution (e.g., 10 mM in DMSO) and dilute to the working concentration (e.g., 20 µM) in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control.

    • Add 25 µL of the diluted NEP enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted NEP substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measurement:

    • Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

    • Use an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.

    • Plot the percentage of NEP inhibition against the logarithm of this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory activity of this compound against ACE using the synthetic substrate FAPGG.

Experimental Workflow:

A Prepare Reagents: - Rabbit lung ACE - this compound dilutions - FAPGG substrate - Assay buffer B Add ACE and this compound to cuvettes or microplate A->B C Pre-incubate B->C D Initiate reaction with FAPGG substrate C->D E Measure absorbance decrease at 340 nm D->E F Calculate percent inhibition E->F

Workflow for the ACE inhibition assay.

Materials:

  • Angiotensin-Converting Enzyme from rabbit lung (e.g., Sigma-Aldrich)

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • This compound

  • Assay Buffer: 50 mM HEPES, 0.3 M NaCl, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute and dilute ACE to the desired activity (e.g., 10 mU/mL) in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Prepare the FAPGG substrate solution (e.g., 1 mM) in Assay Buffer.

  • Assay Protocol:

    • In a microplate well or cuvette, combine 150 µL of Assay Buffer, 20 µL of the appropriate this compound dilution or vehicle control, and 10 µL of the ACE solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the FAPGG substrate solution.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each this compound concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of ACE inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell-Based Assay: Inhibition of Collagen Synthesis in Cardiac Fibroblasts

This assay measures the effect of this compound on collagen synthesis in cultured cardiac fibroblasts, a key process in cardiac remodeling.[3]

Experimental Workflow:

A Culture and serum-starve cardiac fibroblasts B Treat cells with Angiotensin I, ANP, and/or this compound A->B C Add [3H]-proline to the culture medium B->C D Incubate for 24-48 hours C->D E Harvest cells and precipitate protein D->E F Measure [3H]-proline incorporation using liquid scintillation counting E->F G Analyze data to determine the effect on collagen synthesis F->G

Workflow for the collagen synthesis assay.

Materials:

  • Primary cardiac fibroblasts (rat or human)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Angiotensin I

  • Atrial Natriuretic Peptide (ANP)

  • This compound

  • [3H]-proline

  • Trichloroacetic acid (TCA)

  • Liquid scintillation counter and cocktail

Procedure:

  • Cell Culture:

    • Culture cardiac fibroblasts in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

    • Serum-starve the cells for 24 hours in DMEM with 0.5% FBS.

  • Treatment:

    • Treat the cells with different combinations of reagents:

      • Control (vehicle)

      • Angiotensin I (to stimulate collagen synthesis via ACE)

      • ANP (to inhibit collagen synthesis)

      • This compound alone

      • This compound + Angiotensin I

      • This compound + ANP

    • Add [3H]-proline (1 µCi/mL) to each well.

    • Incubate for 24-48 hours at 37°C.

  • Harvesting and Measurement:

    • Wash the cells with ice-cold PBS.

    • Precipitate the protein by adding ice-cold 10% TCA and incubating at 4°C for 30 minutes.

    • Wash the precipitate with ethanol to remove unincorporated [3H]-proline.

    • Solubilize the protein pellet in NaOH.

    • Measure the radioactivity of an aliquot using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the [3H]-proline incorporation to the total protein content of each sample.

    • Compare the levels of collagen synthesis between the different treatment groups to assess the efficacy of this compound in preventing Angiotensin I-induced collagen synthesis and potentiating the anti-fibrotic effect of ANP.[3]

Conclusion

The described in vitro assays provide a robust framework for characterizing the efficacy of this compound. The enzyme inhibition assays allow for the precise determination of its potency against both NEP and ACE, while the cell-based collagen synthesis assay provides valuable insights into its functional consequences in a physiologically relevant cell type. These methods are essential for the preclinical evaluation and development of dual vasopeptidase inhibitors.

References

Application Notes and Protocols: The Effect of Sampatrilat on Cultured Cardiac Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a key contributor to the pathophysiology of heart failure. Sampatrilat, a vasopeptidase inhibitor, simultaneously targets two key enzymatic pathways involved in cardiovascular regulation: it inhibits neutral endopeptidase (NEP), which degrades natriuretic peptides, and angiotensin-converting enzyme (ACE), which is responsible for the production of angiotensin II (Ang II). This dual action suggests a potential therapeutic benefit in mitigating cardiac fibrosis. These application notes provide a summary of the effects of this compound on cultured cardiac fibroblasts, detailed experimental protocols for assessing these effects, and an overview of the implicated signaling pathways.

Data Presentation: Effects of Vasopeptidase Inhibition on Cardiac Fibroblasts

Table 1: Effect of Sacubitril/Valsartan on Biomarkers of Extracellular Matrix Regulation in Patients with Heart Failure with Preserved Ejection Fraction (HFpEF) [1]

BiomarkerTreatment GroupChange from Baseline (16 weeks)p-value
Tissue Inhibitor of Matrix Metalloproteinase 1 (TIMP-1)Sacubitril/Valsartan-8%<0.001
Soluble ST2 (sST2)Sacubitril/Valsartan-4%0.002
N-terminal propeptide of collagen III (PIIINP)Sacubitril/Valsartan-3%0.04
Carboxyl-terminal telopeptide of collagen type I (CITP)Sacubitril/Valsartan+4%0.02

Table 2: In Vitro Effects of Sacubitril/Valsartan on TGF-β1-Induced Collagen Synthesis in Rat Myocardial Fibroblasts [2]

TreatmentCollagen Type I Reduction (%)Collagen Type III Reduction (%)
Valsartan42.3Not specified
Sacubitril/Valsartan71.7Not specified

Note: The data presented for Sacubitril/Valsartan is used as a proxy to illustrate the potential anti-fibrotic effects of this compound due to their similar mechanisms of action.

Experimental Protocols

Isolation and Culture of Adult Rat Cardiac Fibroblasts

This protocol describes the isolation and culture of cardiac fibroblasts from adult rat ventricles, a common in vitro model for studying cardiac fibrosis.

Materials:

  • Adult Sprague-Dawley rats

  • Collagenase type II

  • Trypsin

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol

Procedure:

  • Euthanize the rat according to approved animal care and use protocols.

  • Sterilize the chest area with 70% ethanol.

  • Excise the heart and place it in ice-cold PBS.

  • Isolate the ventricles and mince the tissue into small pieces (1-2 mm³).

  • Digest the minced tissue with a solution of collagenase type II and trypsin in DMEM at 37°C with gentle agitation.

  • Periodically collect the supernatant containing dissociated cells and neutralize the enzymatic activity with DMEM containing 10% FBS.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cell suspension in a culture dish. Cardiac fibroblasts will adhere to the plastic surface.

  • After a pre-plating period of 1-2 hours, remove the non-adherent cells (cardiomyocytes) by washing with PBS.

  • Culture the adherent cardiac fibroblasts in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Use cells at early passages (P1-P3) for experiments to maintain their phenotype.

Assessment of Collagen Synthesis by [³H]proline Incorporation Assay

This assay measures the rate of new collagen synthesis by quantifying the incorporation of radiolabeled proline, a major amino acid component of collagen.

Materials:

  • Cultured cardiac fibroblasts (in 24-well plates)

  • Serum-free DMEM

  • [³H]proline (L-[2,3,4,5-³H]proline)

  • This compound

  • Angiotensin II (Ang II) or Atrial Natriuretic Peptide (ANP)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cardiac fibroblasts in 24-well plates and grow to near confluence.

  • Synchronize the cells by serum starvation in serum-free DMEM for 24 hours.

  • Pre-treat the cells with desired concentrations of this compound for a specified period (e.g., 1 hour).

  • Add the pro-fibrotic stimulus (e.g., Angiotensin II) or anti-fibrotic agent (e.g., ANP) to the respective wells.

  • Add [³H]proline to each well and incubate for 24-48 hours.

  • Terminate the experiment by aspirating the medium and washing the cells with ice-cold PBS.

  • Precipitate the proteins by adding cold 10% TCA and incubating at 4°C for 30 minutes.

  • Wash the precipitate with cold 5% TCA to remove unincorporated [³H]proline.

  • Solubilize the protein precipitate by adding 0.5 M NaOH.

  • Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The counts per minute (CPM) are proportional to the amount of newly synthesized protein, which is predominantly collagen in this cell type.

Signaling Pathways and Mechanisms of Action

This compound's dual inhibition of ACE and NEP modulates two critical signaling pathways in cardiac fibroblasts, leading to a net anti-fibrotic effect.

Angiotensin II Pro-fibrotic Signaling Pathway

Angiotensin II, through its AT1 receptor, activates a cascade of intracellular events that promote cardiac fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis. Key downstream mediators include transforming growth factor-beta 1 (TGF-β1), reactive oxygen species (ROS), and various mitogen-activated protein kinases (MAPKs). By inhibiting ACE, this compound reduces the production of Angiotensin II, thereby attenuating this pro-fibrotic signaling.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R PLC PLC Activation AT1R->PLC ROS ROS Production (NADPH Oxidase) AT1R->ROS ACE ACE This compound This compound This compound->ACE MAPK MAPK Activation (p38, ERK) PLC->MAPK TGF_beta TGF-β1 Upregulation ROS->TGF_beta Fibrosis Cardiac Fibroblast Activation - Proliferation - Collagen Synthesis - Myofibroblast Differentiation TGF_beta->Fibrosis MAPK->Fibrosis

Caption: Angiotensin II signaling pathway leading to cardiac fibrosis and its inhibition by this compound.

Natriuretic Peptide Anti-fibrotic Signaling Pathway

Natriuretic peptides (such as ANP and BNP) exert anti-fibrotic effects by binding to their receptors and stimulating the production of cyclic guanosine monophosphate (cGMP). This pathway counteracts the pro-fibrotic effects of Ang II and TGF-β1. Neutral endopeptidase (NEP) is the primary enzyme responsible for the degradation of natriuretic peptides. By inhibiting NEP, this compound increases the bioavailability of these peptides, thereby enhancing their protective effects.

Natriuretic_Peptide_Pathway Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NPR NP Receptor Natriuretic_Peptides->NPR NEP NEP Natriuretic_Peptides->NEP Degradation cGMP ↑ cGMP NPR->cGMP This compound This compound This compound->NEP PKG Protein Kinase G (PKG) cGMP->PKG TGF_beta_signaling TGF-β1/Smad Signaling PKG->TGF_beta_signaling Anti_Fibrosis Anti-fibrotic Effects - ↓ Proliferation - ↓ Collagen Synthesis PKG->Anti_Fibrosis

Caption: Natriuretic peptide signaling pathway with anti-fibrotic effects, enhanced by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cardiac fibroblasts.

Experimental_Workflow Start Start Isolation Isolate & Culture Rat Cardiac Fibroblasts Start->Isolation Seeding Seed Cells for Experiment Isolation->Seeding Treatment Treat with this compound +/- Pro-fibrotic Stimuli Seeding->Treatment Assay Perform Assays Treatment->Assay Collagen_Assay Collagen Synthesis Assay ([³H]proline incorporation) Assay->Collagen_Assay Proliferation_Assay Proliferation Assay (e.g., BrdU) Assay->Proliferation_Assay Western_Blot Western Blot (Signaling Proteins) Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Collagen_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying this compound's effects on cardiac fibroblasts.

Conclusion

This compound holds promise as an anti-fibrotic agent due to its dual inhibition of ACE and NEP. In cultured cardiac fibroblasts, this compound is expected to attenuate pro-fibrotic signaling initiated by Angiotensin II while augmenting the anti-fibrotic effects of natriuretic peptides. The provided protocols and pathway diagrams serve as a guide for researchers investigating the therapeutic potential of this compound and other vasopeptidase inhibitors in the context of cardiac fibrosis.

References

High-performance liquid chromatography (HPLC) for Sampatrilat analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Analysis of Sampatrilat Using High-Performance Liquid Chromatography

Introduction

This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which has been developed for the treatment of hypertension and congestive heart failure. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations and biological matrices during drug development and quality control processes. High-performance liquid chromatography (HPLC) offers a robust and sensitive platform for the analysis of such pharmaceutical compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

The method employs a reversed-phase C18 column to separate this compound from potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Isocratic Pumping System
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (25mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase Mixture: Mix the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Degassing: Degas the mobile phase for 15 minutes using an ultrasonic bath or a suitable online degasser before use.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

The sample preparation procedure may vary depending on the matrix.

  • For Bulk Drug: Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter before injection.[1][2]

  • For Biological Samples (e.g., Plasma):

    • A solid-phase extraction (SPE) method is recommended for plasma samples to remove interfering substances.[3]

    • Alternatively, protein precipitation can be performed by adding a precipitating agent like acetonitrile or methanol to the plasma sample.[4][5]

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter before injection.[5]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.

Validation ParameterResult
Linearity (µg/mL) 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Robustness Robust

Data Presentation

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 4000
% RSD of Peak Area ≤ 2.0%< 1.0%
Linearity Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
115000
575000
10152000
20305000
30455000
40608000
50760000

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Equilibration MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Sample/ Standard StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 215 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for this compound analysis by HPLC.

Method_Validation cluster_parameters Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of this compound. This method can be effectively used for routine quality control analysis of bulk drug and pharmaceutical formulations. The method validation results demonstrate its reliability for its intended purpose.

References

Application Notes: Measuring Tissue ACE and NEP Activity After Sampatrilat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampatrilat is a potent vasopeptidase inhibitor, a class of drugs that simultaneously targets two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1][2] This dual-inhibition mechanism offers a comprehensive approach to cardiovascular therapy. ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][4] NEP is a neutral endopeptidase that degrades several endogenous vasodilatory peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3][4][5]

By inhibiting ACE, this compound blocks the production of Angiotensin II, leading to reduced vasoconstriction. Simultaneously, by inhibiting NEP, it increases the bioavailability of natriuretic peptides, promoting vasodilation and natriuresis.[2][4][5] This combined action makes this compound a subject of interest for treating conditions like hypertension and heart failure.[2][6]

These application notes provide detailed protocols for quantifying the activity of ACE and NEP in tissue homogenates following in vivo treatment with this compound, enabling researchers to assess its pharmacological effects at the tissue level.

Signaling Pathway and Mechanism of Action

Sampatrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Ang_I Angiotensin I ACE ACE Ang_I->ACE converts to Ang_II Angiotensin II ACE->Ang_II Vaso_C Vasoconstriction Sodium/Water Retention Ang_II->Vaso_C NP Natriuretic Peptides (ANP, BNP) NEP NEP NP->NEP degraded by Vaso_D Vasodilation Sodium/Water Excretion NP->Vaso_D Inactive Inactive Peptides NEP->Inactive This compound This compound This compound->ACE inhibits This compound->NEP inhibits

Caption: Mechanism of this compound dual inhibition.

Data Presentation: Effect of Vasopeptidase Inhibitors on Tissue Enzyme Activity

The following table summarizes representative data on the inhibitory effects of vasopeptidase inhibitors on ACE and NEP activity in various rat tissues. This data is based on a study using Omapatrilat, a structurally related vasopeptidase inhibitor, and illustrates the expected tissue-specific inhibition following treatment.[7] Another study confirmed that long-term treatment with this compound (30 mg/kg/day) suppressed tissue ACE and NEP activities in rats with chronic heart failure.[6]

TissueEnzyme% Inhibition (vs. Control)
KidneyACE~95%
NEP~87%
AortaACE~90%
NEP~20-40%
Heart (Atria)ACE~70%
NEP~20-40%
LungACE~90%
NEP~20-40%
Adrenal GlandACE~85%
NEP~20-40%
BrainACENo significant inhibition
NEPNo significant inhibition

Data derived from a study on the vasopeptidase inhibitor Omapatrilat (40 mg/kg/day for 3 days) in rats, as measured by in vitro autoradiography.[7]

Experimental Workflow

Experimental_Workflow cluster_InVivo In-Vivo Phase cluster_ExVivo Ex-Vivo Analysis cluster_Assay Enzyme Activity Assays A1 Animal Acclimation A2 Grouping (Vehicle Control vs. This compound) A1->A2 A3 Drug Administration (Specified dose and duration) A2->A3 B1 Tissue Collection (e.g., Kidney, Heart, Lung) A3->B1 B2 Snap-freeze in Liquid N₂ Store at -80°C B1->B2 B3 Tissue Homogenization (Iced-cold lysis buffer) B2->B3 B4 Centrifugation (4°C) Collect supernatant B3->B4 B5 Protein Concentration Assay (e.g., BCA Assay) B4->B5 C1 Fluorometric ACE Assay B5->C1 C2 Fluorometric NEP Assay B5->C2 D1 Data Analysis & Interpretation C1->D1 C2->D1

Caption: General workflow for measuring tissue enzyme activity.

Protocol 1: Fluorometric Assay for Tissue ACE Activity

This protocol is based on the enzymatic cleavage of a fluorogenic substrate by ACE, resulting in a quantifiable fluorescent signal.

Principle

Active ACE in the tissue homogenate cleaves a synthetic, non-fluorescent substrate (e.g., an o-aminobenzoyl peptide or Hip-His-Leu) to release a highly fluorescent product.[8] The rate of increase in fluorescence is directly proportional to the ACE activity in the sample. The specificity of the reaction can be confirmed by using a known ACE inhibitor, such as Enalaprilat or Captopril.[8][9]

Materials
  • Reagents:

    • ACE Assay Buffer (e.g., 0.4 M sodium borate buffer with 0.9 M NaCl, pH 8.3)[8]

    • ACE Lysis Buffer

    • Fluorogenic ACE Substrate (e.g., Abz-based peptide)

    • Fluorescent Standard (e.g., pure Abz)

    • ACE Positive Control (purified ACE enzyme)

    • ACE Inhibitor (e.g., Enalaprilat) for specificity control

    • BCA Protein Assay Kit

    • Distilled or deionized water

  • Equipment:

    • Tissue homogenizer (e.g., Dounce or mechanical)

    • Refrigerated microcentrifuge

    • 96-well black, flat-bottom microplates

    • Multichannel pipette

    • Fluorescence microplate reader with kinetic mode capability (e.g., Ex/Em = 320/405 nm)[10]

    • Incubator (37°C)

Procedure
  • Tissue Homogenate Preparation [11]

    • Thaw frozen tissue on ice. Weigh approximately 20-50 mg of tissue.

    • Add 9 volumes of ice-cold ACE Lysis Buffer (e.g., 900 µL for 100 mg tissue).

    • Homogenize the tissue thoroughly on ice.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and place it in a pre-chilled tube on ice. This is the tissue lysate.

    • Determine the protein concentration of the lysate using a BCA assay.

    • Dilute the lysate with ACE Assay Buffer to a final concentration within the linear range of the assay (e.g., 0.5-1.0 µg/µL).

  • Standard Curve Preparation

    • Prepare a stock solution of the fluorescent standard (e.g., 1 mM).

    • Create a series of dilutions in ACE Assay Buffer to generate a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Assay Reaction Setup

    • Prepare wells for each sample, a background control for each sample, and a positive control.

    • Sample Wells: Add 20-50 µL of diluted tissue lysate.

    • Sample Background Control Wells: Add 20-50 µL of diluted tissue lysate. These wells will not receive the substrate.

    • (Optional) Specificity Control: To separate wells, add 20-50 µL of diluted tissue lysate pre-incubated with an excess of an ACE inhibitor for 15-30 minutes.

    • Positive Control: Add a small amount (e.g., 2-5 µL) of diluted ACE Positive Control.

    • Adjust the volume in all wells (except standard curve wells) to 50 µL with ACE Assay Buffer.

  • Measurement [10][12]

    • Prepare the ACE Substrate Mix by diluting the substrate stock solution in ACE Assay Buffer according to the manufacturer's instructions. Warm to 37°C.

    • Pre-incubate the 96-well plate at 37°C for 5-10 minutes.

    • Using a multichannel pipette, initiate the reaction by adding 50 µL of the ACE Substrate Mix to all wells except the standard curve and background control wells. For background wells, add 50 µL of ACE Assay Buffer.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Use an excitation wavelength of ~320 nm and an emission wavelength of ~405-420 nm.

Calculation
  • Plot the fluorescent standard values (RFU) against the amount (pmol) to generate the standard curve.

  • Choose two time points (t1 and t2) within the linear phase of the reaction kinetic curve for each sample.

  • Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1) over the time interval (Δt = t2 - t1).

  • Subtract the background fluorescence rate from the sample fluorescence rate.

  • Use the standard curve to convert the ΔRFU/min into pmol/min.

  • Calculate the ACE activity using the following formula: Activity (pmol/min/µg) = (pmol/min from standard curve) / (µg of protein in the well)

Protocol 2: Fluorometric Assay for Tissue NEP Activity

This protocol measures NEP activity using a substrate that is specific to NEP and does not cross-react with ACE.[13][14][15]

Principle

Active NEP in the tissue sample cleaves a specific synthetic substrate (e.g., an Abz-based peptide) to release a free, quantifiable fluorophore.[14] The rate of fluorescence generation is proportional to the NEP activity. NEP is a zinc-containing metalloproteinase, so buffers should be free of chelating agents like EDTA or EGTA.[13][14]

Materials
  • Reagents:

    • NEP Assay Buffer

    • Protease Inhibitor Cocktail (freshly prepared, e.g., PMSF and Aprotinin)[13][15]

    • Fluorogenic NEP Substrate

    • Abz-Standard (or other appropriate fluorescent standard)

    • NEP Positive Control (lyophilized purified NEP)

    • Distilled or deionized water

  • Equipment:

    • Tissue homogenizer

    • Refrigerated microcentrifuge

    • 96-well white or black, flat-bottom microplates

    • Multichannel pipette

    • Fluorescence microplate reader (e.g., Ex/Em = 330/430 nm)[13][14]

    • Incubator (37°C)

Procedure
  • Tissue Homogenate Preparation [13][15]

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in ~400 µL of ice-cold NEP Assay Buffer containing freshly added protease inhibitors. Keep on ice for 10 minutes.

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (lysate) to a new, cold tube.

    • Determine the protein concentration of the lysate (e.g., BCA assay). Note: High protein concentrations (>15 µ g/well ) may inhibit the reaction.[13][14] Dilute samples accordingly with NEP Assay Buffer.

  • Standard Curve Preparation [14][15]

    • Prepare a stock solution of the Abz-Standard (e.g., 100 µM).

    • Perform serial dilutions in NEP Assay Buffer to create a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Assay Reaction Setup

    • Prepare wells for each sample, a background control for each sample, and a positive control.

    • Sample Wells: Add 1-10 µL of diluted tissue lysate (containing ≤15 µg of protein).

    • Sample Background Control Wells: Add 1-10 µL of diluted tissue lysate.

    • Positive Control: Add 4-10 µL of reconstituted NEP Positive Control.

    • Adjust the volume in all wells (except standard curve wells) to 90 µL with NEP Assay Buffer.

  • Measurement [13][14][15]

    • Prepare the NEP Substrate Solution by diluting the concentrated substrate stock in NEP Assay Buffer as per the kit protocol. Equilibrate to 37°C.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Start the reaction by adding 10 µL of the NEP Substrate Solution to all sample and positive control wells.

    • For background control wells, add 10 µL of NEP Assay Buffer. The final volume in all wells will be 100 µL.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure fluorescence in kinetic mode at 37°C for 1-2 hours, with readings every 2-5 minutes. Use an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm.

Calculation
  • Generate a standard curve by plotting the fluorescence of the Abz-standards (RFU) against the amount (pmol).

  • Select two time points (t1 and t2) in the linear range of the kinetic plot.

  • Calculate the rate of fluorescence change (ΔRFU/Δt) for each sample after subtracting the rate of the corresponding background control.

  • Convert the corrected rate (RFU/min) to pmol/min using the slope of the standard curve.

  • Express the NEP activity normalized to the amount of protein added to the well: Activity (pmol/min/mg) = (pmol/min from standard curve) / (mg of protein in the well)

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Sampatrilat Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Sampatrilat formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Disclaimer: Specific formulation data for this compound is limited in publicly available literature. Therefore, this guide leverages data and strategies from the closely related vasopeptidase inhibitor, Omapatrilat, as a surrogate to provide actionable insights. Researchers should adapt and validate these approaches for their specific this compound formulation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: this compound, like other peptide-mimetic drugs, faces several challenges to achieving high oral bioavailability. The primary hurdles are likely a combination of:

  • Low Permeability: Due to its polar nature and molecular size, this compound may exhibit poor passive diffusion across the intestinal epithelium.

  • Efflux Transporter Activity: While some data suggests related compounds are not major substrates for P-glycoprotein (P-gp), the involvement of other efflux transporters like Multidrug Resistance-associated Protein 2 (MRP2) cannot be ruled out and can actively pump the drug back into the intestinal lumen.[1][2]

  • Solubility and Dissolution Rate: Depending on the salt form and formulation, the solubility and dissolution rate in the gastrointestinal fluids might be a limiting factor for absorption.

Q2: A reformulation of this compound reportedly increased its oral bioavailability by 4-fold. What strategies might have been used?

A2: While the exact details of the reformulation are not publicly disclosed, such an improvement suggests the use of advanced formulation strategies.[3] Potential approaches could include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoparticle formulations using lipids can enhance solubility and lymphatic uptake, bypassing first-pass metabolism. A study on Omapatrilat-monolein nanoparticles showed promise in enhancing its oral effect.[4]

  • Permeation Enhancers: The inclusion of excipients that reversibly open tight junctions between intestinal cells can increase paracellular drug transport.

  • Prodrug Approach: Modifying the this compound molecule to a more lipophilic prodrug that is converted to the active form after absorption is a common strategy to improve permeability.

Q3: What role do intestinal transporters play in this compound's absorption?

A3: Intestinal transporters are crucial in the absorption of many drugs. For this compound, two types of transporters are of particular interest:

  • Influx Transporters: Peptide transporters like PEPT1 are responsible for the uptake of di- and tri-peptides and some peptide-mimetic drugs.[5][6][7] While some ACE inhibitors have shown weak affinity for PEPT1, the dipeptide-like structure of this compound makes this a potential absorption pathway to investigate.[8]

  • Efflux Transporters: P-glycoprotein (P-gp) and MRP2 are efflux pumps that can limit the net absorption of drugs.[1][2] While Omapatrilat is reportedly not a P-gp substrate, evaluating this compound's interaction with these transporters is recommended.[9]

Troubleshooting Guide

Issue 1: Low and Variable Permeability in Caco-2 Assays
Possible Cause Troubleshooting Step
Low Passive Permeability 1. Incorporate Permeation Enhancers: Add excipients like medium-chain fatty acids or their derivatives to the formulation and re-evaluate in the Caco-2 model. 2. Lipid-Based Formulations: Formulate this compound in a lipid-based system (e.g., nanoemulsion) to potentially increase transcellular transport.
Active Efflux 1. Conduct Bidirectional Caco-2 Assay: Measure permeability from apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use Transporter Inhibitors: Co-administer this compound with known inhibitors of P-gp (e.g., Verapamil) or MRP2 (e.g., MK-571) in the Caco-2 assay. A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that transporter.[10]
Poor Aqueous Solubility in Assay Buffer 1. Modify Assay Buffer: If solubility is an issue, consider using a biorelevant buffer or adding a small, non-toxic concentration of a solubilizing agent (e.g., a surfactant) to the donor compartment. Ensure the chosen excipient does not compromise cell monolayer integrity.
Issue 2: Incomplete or Slow Dissolution in In Vitro Testing
Possible Cause Troubleshooting Step
Poor Wettability of the Drug Substance 1. Micronization/Nanonization: Reduce the particle size of the this compound active pharmaceutical ingredient (API) to increase the surface area available for dissolution. 2. Incorporate Surfactants: Add a suitable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the formulation to improve wetting and dissolution.[11][12]
pH-Dependent Solubility 1. Use Biorelevant Dissolution Media: Conduct dissolution testing in media that simulate the pH of different segments of the gastrointestinal tract (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, Fed State Simulated Intestinal Fluid - FeSSIF).[13] 2. Formulate with Buffering Agents: Include buffering agents in the formulation to maintain a favorable local pH for dissolution.
Drug Precipitation Upon pH Change 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state and prevent precipitation as the drug transits from the acidic stomach to the more neutral intestine.

Data Summary

Table 1: Pharmacokinetic Parameters of Omapatrilat (Surrogate for this compound)
ParameterValueReference
Absolute Oral Bioavailability20% - 30%[14][15]
P-glycoprotein (P-gp) SubstrateNo[9]

Note: This data is for Omapatrilat and should be used as a directional guide for this compound.

Table 2: Caco-2 Permeability Classification
Apparent Permeability (Papp) (cm/s)ClassificationExpected Human Absorption
> 10 x 10-6HighHigh
1 - 10 x 10-6ModerateModerate
< 1 x 10-6LowLow

Source: General classification for Caco-2 permeability assays.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a this compound formulation.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Assay Procedure (Apical to Basolateral Permeability):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

This protocol outlines a standard dissolution test to evaluate the release of this compound from a solid oral dosage form.

  • Apparatus Setup:

    • Use a USP Apparatus 2 (Paddle) dissolution tester.

    • Set the paddle speed to 50 or 75 RPM.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Dissolution Medium:

    • Start with a discriminating medium, such as 900 mL of 0.1 N HCl (simulating gastric fluid) or a pH 6.8 phosphate buffer (simulating intestinal fluid).[16][17]

    • For poorly soluble compounds, consider adding a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium to achieve sink conditions.[11]

  • Procedure:

    • Place one dosage form into each dissolution vessel.

    • At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the samples immediately.

    • Analyze the concentration of dissolved this compound in the filtered samples using a validated UV-Vis spectrophotometry or HPLC method.

  • Data Analysis:

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

    • Compare the dissolution profiles of different formulations to assess the impact of formulation variables.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies API_Characterization API Physicochemical Characterization Formulation_Strategy Select Formulation Strategy (e.g., Lipid-based, Nanonization) API_Characterization->Formulation_Strategy Inform Prototype_Formulation Prepare Prototype Formulations Formulation_Strategy->Prototype_Formulation Dissolution_Testing In Vitro Dissolution Testing Prototype_Formulation->Dissolution_Testing Test Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Optimize Animal_PK_Study Animal Pharmacokinetic Study Permeability_Assay->Animal_PK_Study Lead Candidate Data_Analysis Pharmacokinetic Data Analysis Animal_PK_Study->Data_Analysis Data_Analysis->Formulation_Strategy Iterate

Caption: Experimental workflow for improving oral bioavailability.

Troubleshooting_Logic node_action node_action Low_Bioavailability Low Oral Bioavailability? Poor_Dissolution Poor Dissolution Profile? Low_Bioavailability->Poor_Dissolution Yes Low_Permeability Low Caco-2 Permeability? Poor_Dissolution->Low_Permeability No Improve_Dissolution Enhance Dissolution: - Particle size reduction - Add surfactants - Amorphous solid dispersion Poor_Dissolution->Improve_Dissolution Yes Efflux_Ratio High Efflux Ratio (>2)? Low_Permeability->Efflux_Ratio Yes Enhance_Permeability Improve Permeability: - Add permeation enhancers - Lipid-based formulations Low_Permeability->Enhance_Permeability No Efflux_Ratio->Enhance_Permeability No Inhibit_Efflux Address Efflux: - Use efflux pump inhibitors - Modify drug structure Efflux_Ratio->Inhibit_Efflux Yes Re-evaluate Re-evaluate in vivo Improve_Dissolution->Re-evaluate Enhance_Permeability->Re-evaluate Inhibit_Efflux->Re-evaluate

Caption: Troubleshooting decision tree for formulation issues.

Intestinal_Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Sampatrilat_Formulation This compound Formulation PEPT1 PEPT1 Sampatrilat_Formulation->PEPT1 Influx Passive_Diffusion Passive Diffusion Sampatrilat_Formulation->Passive_Diffusion Passive Sampatrilat_Inside This compound PEPT1->Sampatrilat_Inside Passive_Diffusion->Sampatrilat_Inside MRP2 MRP2 MRP2->Sampatrilat_Formulation Sampatrilat_Inside->MRP2 Efflux Absorbed_this compound Absorbed This compound Sampatrilat_Inside->Absorbed_this compound Absorption

Caption: Potential intestinal transport pathways for this compound.

References

Sampatrilat in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Sampatrilat in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and storage of your this compound solutions for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in DMSO.

Issue 1: this compound powder is not fully dissolving in DMSO.

  • Possible Cause 1: Insufficient Solvent Volume. The concentration of this compound may be too high for the amount of DMSO used.

    • Solution: Refer to the solubility data to ensure you are using an adequate volume of DMSO. For high concentrations, such as 100 mg/mL, complete dissolution may require assistance.

  • Possible Cause 2: Compound Precipitation. this compound may initially dissolve and then precipitate out of solution.

    • Solution: Gentle warming of the solution in a water bath, along with vortexing or sonication, can help redissolve the compound.[1] It is crucial to use newly opened, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1]

Issue 2: Precipitate forms after diluting the DMSO stock solution in an aqueous buffer or cell culture medium.

  • Possible Cause 1: Rapid Change in Solvent Polarity. A sudden shift from a high concentration of organic solvent (DMSO) to an aqueous environment can cause the compound to crash out of solution.

    • Solution: Perform a stepwise dilution. First, make intermediate dilutions of the concentrated DMSO stock in DMSO before adding it to the aqueous medium. This gradual change in concentration can prevent precipitation.

  • Possible Cause 2: Final DMSO Concentration is Too High. While this compound is soluble in DMSO, its solubility in aqueous solutions is much lower.

    • Solution: Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your experimental system and to keep the this compound in solution. For cell-based assays, the final DMSO concentration should typically be less than 0.5%.[2] A negative control with the same final concentration of DMSO should always be included in your experiments.

Issue 3: Inconsistent experimental results using a previously prepared this compound stock solution.

  • Possible Cause 1: Compound Degradation. Improper storage of the this compound stock solution can lead to degradation over time.

    • Solution: Adhere to the recommended storage conditions. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]

  • Possible Cause 2: Inaccurate Pipetting of Viscous DMSO. DMSO is more viscous than water, which can lead to inaccuracies when using standard pipette tips.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of viscous DMSO solutions. Ensure the DMSO has equilibrated to room temperature before use, as its viscosity changes with temperature.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The maximum reported solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 171.03 mM.[1] Achieving this concentration may require ultrasonication to facilitate dissolution.[1] It is also highly recommended to use a fresh, anhydrous stock of DMSO, as the solvent is hygroscopic and absorbed water can negatively impact solubility.[1]

Q2: What is the recommended procedure for preparing a this compound stock solution in DMSO?

A2: A detailed protocol for preparing a 10 mM stock solution is provided below. This can be adapted for other desired concentrations.

Q3: How should I store my this compound stock solution in DMSO for optimal stability?

A3: For long-term storage, it is recommended to store the stock solution in tightly sealed aliquots at -80°C, where it is stable for up to 6 months.[1] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[2]

Q4: My this compound has precipitated out of the DMSO solution upon storage. Can it be redissolved?

A4: Yes, in many cases, precipitated this compound can be redissolved. Gentle warming and sonication can be effective in bringing the compound back into solution.[1] However, if the solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the efficacy of the compound should be re-verified.

Quantitative Data Summary

ParameterValueNotesReference
Solubility in DMSO 100 mg/mL (171.03 mM)May require ultrasonication. Use of new, anhydrous DMSO is recommended.[1]
Stock Solution Storage -80°C for up to 6 monthsStore in sealed, single-use aliquots to avoid moisture and freeze-thaw cycles.[1]
-20°C for up to 1 monthStore in sealed, single-use aliquots.[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound solid and DMSO to room temperature.

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (Molecular Weight: 584.68 g/mol ), you will need 5.85 mg.

    • Add the weighed this compound to a sterile tube.

    • Add the appropriate volume of DMSO (in this case, 1 mL).

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • If dissolution is slow, sonicate the tube in a water bath for short intervals.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Dissolution in DMSO cluster_dissolution Dissolution Issues cluster_precipitation Precipitation on Dilution cluster_stability Stability & Handling Issues start Start: Dissolve this compound in DMSO dissolved Is the powder fully dissolved? start->dissolved precipitation Does precipitate form upon dilution in aqueous buffer? dissolved->precipitation Yes check_conc Check concentration and solvent volume dissolved->check_conc No end_success Solution is ready for use or storage precipitation->end_success No stepwise_dilution Perform stepwise dilutions precipitation->stepwise_dilution Yes inconsistent_results Are experimental results inconsistent? inconsistent_results->end_success No check_storage Verify proper storage conditions (-20°C/-80°C) and aliquotting inconsistent_results->check_storage Yes end_fail Consider compound degradation or weighing errors sonicate Gently warm and/or sonicate check_conc->sonicate use_anhydrous Use new, anhydrous DMSO sonicate->use_anhydrous use_anhydrous->dissolved check_final_dmso Ensure final DMSO concentration is low (<0.5%) stepwise_dilution->check_final_dmso check_final_dmso->inconsistent_results pipetting_technique Use reverse pipetting for viscous DMSO check_storage->pipetting_technique pipetting_technique->end_fail

Caption: Troubleshooting workflow for this compound in DMSO.

Sampatrilat_Signaling_Pathway This compound Mechanism of Action cluster_ras Renin-Angiotensin System cluster_nps Natriuretic Peptide System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction Sodium & Water Retention AngII->Vasoconstriction ACE ACE ANP_BNP ANP & BNP (Atrial & B-type Natriuretic Peptides) Vasodilation Vasodilation Sodium & Water Excretion ANP_BNP->Vasodilation Inactive_Metabolites Inactive Metabolites ANP_BNP->Inactive_Metabolites NEP NEP NEP (Neutral Endopeptidase) This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: this compound inhibits both ACE and NEP.

References

Technical Support Center: Off-Target Effects of Sampatrilat in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sampatrilat in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a dual inhibitor of two enzymes: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3][4] These enzymes are key regulators of the cardiovascular system. ACE is involved in the production of angiotensin II, a potent vasoconstrictor, while NEP degrades several vasodilator peptides, including natriuretic peptides and bradykinin.[5][6] By inhibiting both enzymes, this compound was developed to treat hypertension and congestive heart failure.[1][3][4]

Q2: Are there any known off-target effects of this compound observed in cell culture?

Q3: Can this compound affect cell viability or induce apoptosis in my cell culture experiments?

While extensive cytotoxicity data across multiple cell lines is not published, studies on other vasopeptidase inhibitors, such as Omapatrilat, have shown a reduction in cardiomyocyte apoptosis.[8][9] This suggests that this compound could have anti-apoptotic effects in certain cell types. However, as with any bioactive compound, unexpected cytotoxicity or effects on cell proliferation at higher concentrations or in sensitive cell lines cannot be ruled out. Researchers should empirically determine the optimal non-toxic concentration range for their specific cell model.

Q4: How can I differentiate between on-target and potential off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is a critical aspect of in vitro pharmacology. A common strategy involves the use of highly selective inhibitors for each of this compound's primary targets as controls. For example, an experiment could include a selective ACE inhibitor (e.g., Captopril or Lisinopril) and a selective NEP inhibitor (e.g., Thiorphan or Sacubitril). If an observed cellular response is replicated by the combination of these selective inhibitors, it is likely an on-target effect. Conversely, if this compound elicits a response that is not seen with the combination of selective inhibitors, it may indicate an off-target mechanism.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during cell culture experiments with this compound.

Issue 1: Unexpected Decrease in Cell Viability or Proliferation

Symptoms:

  • Reduced cell number compared to vehicle-treated controls.

  • Altered cell morphology, such as rounding and detachment.

  • Lower signal in colorimetric viability assays (e.g., MTT, XTT).

Possible Causes and Troubleshooting Steps:

  • High Drug Concentration: The concentration of this compound may be too high for your specific cell line, leading to cytotoxicity.

    • Solution: Perform a dose-response curve to determine the EC50 (effective concentration) for the intended on-target effect and the CC50 (cytotoxic concentration 50%). Select a concentration for your experiments that is well below the CC50.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is consistent across all conditions (including vehicle controls) and is below the known toxic threshold for your cell line (typically <0.5% for DMSO).

  • Off-Target Cytotoxicity: this compound may be interacting with an unintended molecular target that regulates cell survival or proliferation.

    • Solution: If the cytotoxicity is observed at concentrations where the primary targets (ACE and NEP) are not fully inhibited, this could suggest an off-target effect. Consider performing a broader pharmacological screen if this is a critical issue for your research.

Issue 2: Unexpected Increase in Apoptosis

Symptoms:

  • Increased staining with apoptosis markers like Annexin V.

  • Activation of caspases (e.g., caspase-3, -7, -8, -9).

  • DNA fragmentation observed by TUNEL assay or DNA laddering.

Possible Causes and Troubleshooting Steps:

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to perturbations in the signaling pathways affected by this compound.

    • Solution: Confirm the apoptotic effect with multiple, mechanistically distinct assays (e.g., Annexin V and a caspase activity assay).

  • On-Target Mediated Apoptosis: While some studies on similar drugs show anti-apoptotic effects, the complex interplay of ACE and NEP inhibition could, in some cellular contexts, lead to apoptosis. For instance, alterations in bradykinin levels due to ACE and NEP inhibition could have cell-type-specific effects.

    • Solution: Use selective ACE and NEP inhibitors as controls to determine if the pro-apoptotic effect is related to the primary mechanism of action.

  • Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on protein kinases, some of which are involved in cell survival pathways (e.g., PI3K/Akt, MAPK/ERK).

    • Solution: If an off-target effect is suspected, you could investigate the phosphorylation status of key survival kinases using western blotting or other immunoassays.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's primary targets and its observed effects in cell culture.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibitory PotencyReference
Angiotensin-Converting Enzyme (ACE) - C-domainKi = 13.8 nM[10]
Angiotensin-Converting Enzyme (ACE) - N-domainKi = 171.9 nM[10]
Neprilysin (NEP)IC50 = 8 nM[11]

Table 2: Observed Cellular Effects of this compound in Vitro

Cell TypeEffectConcentrationReference
Cultured Cardiac FibroblastsInhibition of Angiotensin I-induced collagen synthesisNot specified[7]
Cultured Cardiac FibroblastsAugmentation of ANP-induced decrease in collagen synthesisConcentrations that inhibited NEP activity[7]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.

Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Annexin V Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a proluminescent caspase-3/7 substrate in a buffer system. The addition of the reagent to treated cells results in cell lysis, followed by caspase cleavage of the substrate, which generates a luminescent signal proportional to the amount of caspase activity.

Procedure:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound or vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium.

  • Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizations

Signaling Pathways and Experimental Workflows

On_Target_Signaling_Pathway cluster_this compound This compound cluster_ace ACE Pathway cluster_nep NEP Pathway S This compound ACE ACE S->ACE Inhibits NEP NEP S->NEP Inhibits AngI Angiotensin I AngI->ACE AngII Angiotensin II (Vasoconstriction) ACE->AngII NP Natriuretic Peptides (Vasodilation) NP->NEP Inactive Inactive Peptides NEP->Inactive

Caption: On-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed (e.g., decreased viability) Dose Perform Dose-Response Curve (Determine CC50) Start->Dose Solvent Check Solvent Concentration Start->Solvent Apoptosis Perform Apoptosis Assays (Annexin V, Caspase) Start->Apoptosis OnTarget Test Selective ACE and NEP Inhibitors Dose->OnTarget If effect is at low concentration OffTarget Hypothesize Off-Target Effect OnTarget->OffTarget If selective inhibitors do not replicate effect Hypothetical_Off_Target_Pathway S This compound Kinase Hypothetical Off-Target Kinase (e.g., Survival Kinase) S->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Survival Cell Survival / Proliferation Substrate->Survival Promotes

References

Optimizing Sampatrilat Dosage for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Sampatrilat dosage for in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a vasopeptidase inhibitor that dually inhibits two key enzymes in the regulation of blood pressure: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Simultaneously, by inhibiting NEP, it prevents the degradation of vasodilating and natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[3][4] This dual action leads to reduced vasoconstriction and enhanced vasodilation, resulting in a decrease in blood pressure.[4]

Q2: What are the common in vivo models used to study this compound?

The most common in vivo models for evaluating the efficacy of this compound and other vasopeptidase inhibitors are models of hypertension and heart failure. The Spontaneously Hypertensive Rat (SHR) is a widely used model for essential hypertension.[5] For heart failure, models such as coronary artery ligation-induced heart failure in rats are frequently employed to assess the effects of this compound on cardiac remodeling and function.[6]

Q3: What is a typical starting dose for this compound in a rat model of hypertension?

Based on studies with the related vasopeptidase inhibitor omapatrilat in spontaneously hypertensive rats (SHR), a starting oral dose in the range of 10-40 mg/kg/day can be considered.[4][6][7][8] For chronic heart failure models in rats, a daily oral dose of 30 mg/kg has been shown to be effective.[2][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model.

Q4: How should I prepare this compound for oral administration?

For oral gavage, this compound can be formulated as a suspension or solution. A common vehicle for suspension is 0.5% or 1% methylcellulose in water. For solutions, co-solvents may be necessary depending on the required concentration. One published protocol for a clear solution involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil. It is recommended to prepare fresh solutions daily.

Q5: What are the potential side effects or unexpected responses to look out for?

A significant safety concern with vasopeptidase inhibitors is the risk of angioedema, which is thought to be mediated by the accumulation of bradykinin.[3][9] While less common in animal models than in humans, it is important to monitor for any signs of swelling, particularly around the head and neck. Additionally, due to the potent antihypertensive effects, hypotension is a potential risk, especially at higher doses. Regular monitoring of blood pressure is essential. In some cases, a paradoxical increase in plasma angiotensin II levels may be observed due to the inhibition of its degradation by NEP, which could potentially counteract the antihypertensive effect.[10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Lack of expected blood pressure reduction - Suboptimal Dose: The administered dose may be too low. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. - Compensatory Mechanisms: The renin-angiotensin system may be highly activated, leading to a significant increase in renin and angiotensin I levels, which can partially overcome the ACE inhibition.[10] - Increased Vasoconstrictors: Inhibition of NEP can lead to an increase in other vasoconstrictor peptides it normally degrades, such as endothelin.[10]- Perform a dose-response study to identify the optimal dose. - Re-evaluate the vehicle and formulation for this compound. Consider alternative administration routes (e.g., intravenous) to bypass absorption issues. - Measure plasma renin activity and angiotensin levels to assess the degree of RAAS activation. - Consider co-administration with a low dose of a diuretic to enhance the antihypertensive effect.
Excessive hypotension - Dose is too high: The administered dose is causing an excessive drop in blood pressure. - Synergistic effects with other medications: Concomitant administration of other antihypertensive agents.- Reduce the dose of this compound. - Carefully review all administered compounds for potential synergistic hypotensive effects.
Signs of angioedema (swelling) - Bradykinin accumulation: Inhibition of both ACE and NEP leads to a significant increase in bradykinin levels.[3][9]- Immediately discontinue this compound administration. - Provide supportive care as needed. - Consider using a lower dose or an alternative class of antihypertensive agent.
Variability in animal response - Inconsistent drug administration: Inaccurate dosing or gavage technique. - Genetic variability within the animal strain. - Differences in food and water intake (for oral administration in drinking water). - Ensure all personnel are properly trained in the administration technique. - Use a well-characterized and genetically stable animal strain. - For administration in drinking water, monitor daily water consumption for each animal to ensure consistent dosing. Consider oral gavage for more precise dosing.

Quantitative Data Summary

The following tables summarize reported in vivo dosages of this compound and the related vasopeptidase inhibitor, Omapatrilat.

Table 1: this compound In Vivo Dosages

Animal Model Dosage Administration Route Observed Effects Reference
Rat (Chronic Heart Failure)30 mg/kg/dayOralReduced mortality, attenuated increases in left ventricular end-diastolic pressure, heart weight, and collagen content.[2][6][Tomita et al., 1998]
Hypertensive Humans50-100 mg/dayOralSustained decrease in mean ambulatory blood pressure over 56 days.[7][Norton et al., 1999]

Table 2: Omapatrilat In Vivo Dosages in Spontaneously Hypertensive Rats (SHR)

Dosage Administration Route Observed Effects Reference
10 µmol/kg/dayOral (in drinking water)Significant reduction in systolic blood pressure.[Ferrario et al., 2002]
40 mg/kg/dayOral (in drinking water)Normalized mean arterial pressure.[4][6][8][Griffin et al., 2000]
100 µmol/kg/dayOral (in drinking water)Sustained lowering of systolic blood pressure (-68 mm Hg).[3][Ferrario et al., 2002]

Experimental Protocols

Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% DMSO/40% PEG300/5% Tween-80/45% saline)

  • Sterile water for injection or saline

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long, with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each rat to determine the correct volume for administration.

  • This compound Formulation:

    • Suspension: Weigh the required amount of this compound and suspend it in the chosen vehicle (e.g., 0.5% methylcellulose) to the desired final concentration. Vortex thoroughly before each administration to ensure a uniform suspension.

    • Solution: If using a co-solvent system, dissolve this compound in the vehicle to the final concentration. Ensure the solution is clear before administration.

  • Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the target dose.

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure proper positioning.

  • Gavage Administration:

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Gently insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

    • Advance the needle smoothly and without force until the tip is in the stomach.

    • Slowly administer the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of distress, such as choking or difficulty breathing.

Intravenous (IV) Injection in Rats (Tail Vein)

Objective: To administer this compound directly into the systemic circulation for rapid effect and to bypass oral absorption.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • A rat restraining device

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the rat in the restraining device. To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.

  • This compound Solution Preparation: Dissolve this compound in sterile saline to the desired final concentration. Ensure the solution is completely dissolved and free of particulates. Filter-sterilize the solution if necessary.

  • Dose Calculation: Calculate the volume of the this compound solution to be administered based on the animal's body weight and the target dose.

  • Injection Site Preparation: Gently wipe the lateral tail vein with 70% ethanol.

  • IV Injection:

    • With the bevel of the needle facing up, insert the needle into the dilated tail vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.

  • Post-injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway of this compound

Sampatrilat_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII InactiveBradykinin Inactive Fragments ACE->InactiveBradykinin AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Release Sodium & Water Retention AT1R->Vasoconstriction Pro_NatriureticPeptides Pro-Natriuretic Peptides (pro-ANP, pro-BNP) NatriureticPeptides Natriuretic Peptides (ANP, BNP) Pro_NatriureticPeptides->NatriureticPeptides NEP NEP NatriureticPeptides->NEP GuanylateCyclase Guanylate Cyclase NatriureticPeptides->GuanylateCyclase InactiveFragments Inactive Fragments NEP->InactiveFragments NEP->InactiveBradykinin cGMP ↑ cGMP GuanylateCyclase->cGMP Vasodilation Vasodilation Natriuresis Diuresis cGMP->Vasodilation Bradykinin Bradykinin Bradykinin->ACE Bradykinin->NEP This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Dual inhibition of ACE and NEP by this compound.

Experimental Workflow for In Vivo Efficacy Testing

Sampatrilat_Experimental_Workflow AnimalModel Select Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Measurements (Blood Pressure, Heart Rate) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Vehicle Vehicle Control Group Randomization->Vehicle SampatrilatDose1 This compound (Dose 1) Randomization->SampatrilatDose1 SampatrilatDose2 This compound (Dose 2) Randomization->SampatrilatDose2 SampatrilatDose3 This compound (Dose 3) Randomization->SampatrilatDose3 Treatment Chronic Treatment Period Vehicle->Treatment SampatrilatDose1->Treatment SampatrilatDose2->Treatment SampatrilatDose3->Treatment Monitoring Regular Monitoring (Blood Pressure, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Measurements (Terminal Blood Pressure, Tissue Collection) Monitoring->Endpoint Analysis Data Analysis and Statistical Comparison Endpoint->Analysis

Caption: Workflow for assessing this compound's in vivo efficacy.

References

Technical Support Center: Investigating Angioedema Potential of Sampatrilat in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential for angioedema associated with Sampatrilat in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is hypothesized to cause angioedema?

A1: this compound is a vasopeptidase inhibitor, meaning it dually inhibits two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1] Both ACE and NEP are involved in the degradation of bradykinin, a potent vasodilator that increases vascular permeability.[1] By inhibiting both of these enzymes, this compound can lead to an accumulation of bradykinin, which is the primary mediator of the localized swelling characteristic of angioedema.[2][3][4][5]

Q2: Is there clinical evidence suggesting a higher risk of angioedema with vasopeptidase inhibitors compared to ACE inhibitors alone?

A2: Yes, clinical trials with Omapatrilat, another vasopeptidase inhibitor in the same class as this compound, have demonstrated a significantly higher incidence of angioedema compared to ACE inhibitors. This is considered a class effect of vasopeptidase inhibitors.[5] For instance, the OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) trial reported a more than threefold higher rate of angioedema with Omapatrilat compared to enalapril.[4]

Q3: What are the most appropriate research models to study this compound-induced angioedema?

A3: Animal models that allow for the assessment of inflammation and vascular permeability are suitable. The carrageenan-induced paw edema model in rats is a well-established method for evaluating acute inflammation and the anti-inflammatory effects of compounds.[6][7][8][9] To specifically measure vascular leakage, a hallmark of angioedema, the Evans blue dye extravasation assay in mice or rats is a widely used and reliable technique.[1][10][11][12][13]

Q4: What key biomarkers should be monitored in preclinical studies of this compound and angioedema?

A4: The most critical biomarker to measure is bradykinin .[2][3][4][5] Researchers should quantify plasma and tissue levels of bradykinin and its metabolites. Additionally, monitoring inflammatory markers such as histamine and substance P can provide a more comprehensive understanding of the inflammatory response.

Troubleshooting Guides

Carrageenan-Induced Paw Edema Assay
Issue Potential Cause Troubleshooting Steps
High variability in paw volume measurements Inconsistent carrageenan injection volume or location.Ensure precise and consistent subplantar injection of 0.1 mL of 1% carrageenan solution. Mark the injection site to ensure consistency across all animals.
Improper use of the plethysmometer.Calibrate the plethysmometer before each use. Ensure the paw is immersed to the same anatomical mark each time for consistent readings.
Animal stress affecting inflammatory response.Acclimatize animals to the experimental room and handling for at least one week prior to the experiment.
No significant difference between control and this compound-treated groups Inappropriate dose of this compound.Perform a dose-response study to determine the optimal dose of this compound that is likely to induce an effect.
Timing of this compound administration.Administer this compound at a time point that allows for peak plasma concentration to coincide with the peak inflammatory response of carrageenan (typically 3-4 hours post-injection).
Insufficient sample size.Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant difference.
Evans Blue Vascular Permeability Assay
Issue Potential Cause Troubleshooting Steps
Faint or inconsistent blue staining of tissues Incomplete intravenous injection of Evans blue dye.Ensure the needle is properly inserted into the tail vein and the full dose is administered. The paws and snout should show a faint blue tinge shortly after a successful injection.
Insufficient circulation time for the dye.Allow the Evans blue dye to circulate for the recommended time (typically 30-60 minutes) before inducing the inflammatory stimulus.
High background in control tissues Incomplete perfusion to remove intravascular dye.Perfuse the animal with saline through the left ventricle until the perfusate from the right atrium is clear.
Contamination of tissue samples with blood.Carefully dissect and clean the tissues of any excess blood before weighing and extraction.
Variability in dye extraction Incomplete extraction of Evans blue from the tissue.Ensure the tissue is finely minced and incubated in formamide for a sufficient duration (e.g., 24-48 hours at 55-60°C) with occasional vortexing to maximize dye extraction.
Inaccurate spectrophotometer readings.Use a blank control (formamide only) to zero the spectrophotometer. Ensure there are no air bubbles in the cuvette or microplate well.

Quantitative Data

The following table summarizes the incidence of angioedema observed in major clinical trials of the vasopeptidase inhibitor Omapatrilat, providing an expected risk profile for this class of drugs, including this compound.

Clinical Trial Drug Comparator Incidence of Angioedema Population
OCTAVE OmapatrilatEnalapril2.17% vs. 0.68%Hypertensive patients
OVERTURE OmapatrilatEnalapril0.8% vs. 0.5%Heart failure patients

Data from the OCTAVE and OVERTURE clinical trials. These trials were conducted with Omapatrilat, a compound in the same therapeutic class as this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the pro-inflammatory potential of this compound by measuring paw edema.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound (dissolved in an appropriate vehicle)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Calipers

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer this compound or vehicle to the respective groups of animals (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

  • The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Evans Blue Vascular Permeability Assay in Mice

Objective: To quantify the effect of this compound on vascular permeability.

Materials:

  • Male BALB/c or C57BL/6 mice (20-25 g)

  • This compound (dissolved in an appropriate vehicle)

  • Evans blue dye (0.5% w/v in sterile saline)

  • Formamide

  • Spectrophotometer

  • Inflammatory agent (e.g., histamine, bradykinin, or carrageenan)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or vehicle to the respective groups of animals.

  • After the desired pretreatment time, inject Evans blue dye (e.g., 100 µL of a 0.5% solution) intravenously via the tail vein.

  • Allow the dye to circulate for 30 minutes.

  • Administer the inflammatory agent intradermally into the paw or subcutaneously in the dorsal skin. A control site should be injected with saline.

  • After 30 minutes, euthanize the animals by cervical dislocation.

  • Perfuse the circulatory system with saline via the left ventricle to remove intravascular dye.

  • Dissect the tissue of interest (e.g., paw, skin), weigh it, and place it in a tube with formamide (e.g., 1 mL).

  • Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.

  • Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm.

  • Quantify the amount of extravasated dye using a standard curve of known Evans blue concentrations.

Visualizations

Signaling_Pathways cluster_RAS Renin-Angiotensin System (RAS) cluster_KKS Kinin-Kallikrein System (KKS) cluster_Degradation Bradykinin Degradation cluster_Inhibition This compound Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Vasodilation_Permeability Vasodilation_Permeability Bradykinin->Vasodilation_Permeability B2 Receptor Bradykinin_d Bradykinin Inactive_Peptides Inactive Peptides Bradykinin_d->Inactive_Peptides ACE, NEP This compound This compound This compound->Angiotensin_I Inhibits ACE & NEP This compound->Bradykinin_d Inhibits ACE & NEP

Caption: Signaling pathways affected by this compound.

Experimental_Workflow Animal_Acclimatization Animal_Acclimatization Group_Assignment Group_Assignment Animal_Acclimatization->Group_Assignment Sampatrilat_Administration Sampatrilat_Administration Group_Assignment->Sampatrilat_Administration Vehicle_Control Vehicle_Control Group_Assignment->Vehicle_Control Induction_of_Inflammation Induction_of_Inflammation Sampatrilat_Administration->Induction_of_Inflammation Vehicle_Control->Induction_of_Inflammation Measurement_of_Edema Measurement_of_Edema Induction_of_Inflammation->Measurement_of_Edema Carrageenan Model Measurement_of_Permeability Measurement_of_Permeability Induction_of_Inflammation->Measurement_of_Permeability Evans Blue Model Data_Analysis Data_Analysis Measurement_of_Edema->Data_Analysis Measurement_of_Permeability->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing angioedema.

References

Technical Support Center: Sampatrilat Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and long-term stability of Sampatrilat stock solutions for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. A concentration of 100 mg/mL in DMSO is achievable with the aid of ultrasonication.[1] It is crucial to use a new, unopened container of DMSO as it is hygroscopic and absorbed water can affect the solubility and stability of this compound.[1] For in vivo experiments, complex solvent systems are often used. One such system consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a solubility of at least 2.5 mg/mL.[1]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is stable for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions should be stored in tightly sealed containers to prevent moisture absorption and solvent evaporation.[1]

Q3: What are the signs of this compound degradation in a stock solution?

A3: Visual indicators of degradation can include a change in the color of the solution, the appearance of precipitation, or cloudiness. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies or when using older stock solutions, it is advisable to perform analytical validation to confirm the concentration and purity of this compound.

Q4: Can I store this compound stock solutions at room temperature or 4°C?

A4: There is no available data to support the long-term stability of this compound stock solutions at room temperature or 4°C. To ensure the integrity of your experiments, it is strongly recommended to adhere to the advised storage conditions of -20°C for short-term and -80°C for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage at -20°C or -80°C. The concentration of this compound may be too high for the solvent at low temperatures, or the compound may have come out of solution during the freezing process.Before use, allow the vial to slowly warm to room temperature. If the precipitate does not redissolve, gentle warming and/or sonication can be used to aid dissolution.[1] If the precipitate persists, it may be a sign of degradation, and the stock solution should be discarded.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or contamination.Prepare a fresh stock solution from solid this compound. Always aliquot stock solutions to minimize freeze-thaw cycles. Ensure the solvent used is of high purity and anhydrous.
Difficulty dissolving this compound in the chosen solvent. The this compound may not be sufficiently soluble at the desired concentration, or the solvent quality may be poor.Use ultrasonic agitation to aid dissolution.[1] If solubility is still an issue, consider preparing a more dilute stock solution. Ensure you are using a fresh, high-purity grade of the solvent. For DMSO, use a newly opened bottle as it is hygroscopic.[1]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions based on available data.

Storage Temperature Recommended Duration Solvent Reference
-80°CUp to 6 monthsDMSO[1]
-20°CUp to 1 monthDMSO[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, high-purity

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Ultrasonic water bath

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture briefly to suspend the solid.

  • Place the vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved.[1] The solution should be clear.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Experimental Workflow for Assessing Long-Term Stability

To determine the long-term stability of a this compound stock solution under specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.

Objective: To quantify the percentage of intact this compound remaining in a stock solution over time under defined storage conditions.

Methodology:

  • Prepare the Stock Solution: Prepare a batch of this compound stock solution in the desired solvent and concentration as described in Protocol 1.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC method to determine the initial concentration (C₀) and purity of this compound. This will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light if photostability is also being assessed.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from storage.

  • Sample Preparation: Allow the aliquot to thaw completely at room temperature. Prepare the sample for HPLC analysis according to the established method (this may involve dilution in mobile phase).

  • HPLC Analysis: Analyze the sample to determine the concentration of this compound (Cₜ) at that time point. The appearance of any new peaks should be noted as potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Cₜ / C₀) * 100

  • Stability Assessment: A common threshold for stability is the retention of at least 90% of the initial concentration.

Visualizations

experimental_workflow prep Prepare this compound Stock Solution t0 Time Zero Analysis (HPLC) (Establish C₀ and initial purity) prep->t0 storage Store Aliquots at Desired Conditions (-20°C, 4°C, RT) prep->storage data Calculate % Remaining [(Cₜ / C₀) * 100] t0->data tp Retrieve Aliquots at Time Points (t₁, t₂, t₃...) storage->tp analysis HPLC Analysis (Determine Cₜ) tp->analysis analysis->data assess Assess Stability (e.g., >90% remaining?) data->assess

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

signaling_pathway This compound This compound hydrolysis Hydrolysis (e.g., amide bond cleavage) This compound->hydrolysis H₂O / acid or base oxidation Oxidation (e.g., at electron-rich sites) This compound->oxidation O₂ / light / metal ions product1 Degradation Product 1 hydrolysis->product1 product2 Degradation Product 2 oxidation->product2

References

Technical Support Center: Derivatization of Sampatrilat for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Sampatrilat for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for mass spectrometry analysis?

A1: Derivatization is required for this compound because the molecule contains two carboxylic acid groups. These polar functional groups can lead to poor volatility and inefficient ionization, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and even in some Liquid Chromatography-Mass Spectrometry (LC-MS) interfaces like Atmospheric Pressure Chemical Ionization (APCI). Specifically for this compound, derivatization is necessary to improve its ionization efficiency in a heated nebulizer source for HPLC-APCI-MS/MS analysis.[1] By converting the carboxylic acids into less polar esters, the analyte's response and the assay's sensitivity are significantly enhanced.

Q2: What is the recommended derivatization agent for this compound?

A2: The established and recommended derivatizing agent for this compound is Boron Trifluoride-Methanol (BF3-Methanol).[1] This reagent effectively catalyzes the esterification of this compound's two carboxylic acid groups, converting them into methyl esters.

Q3: What is the expected outcome of the derivatization reaction with BF3-Methanol?

A3: The derivatization of this compound with BF3-Methanol results in the formation of this compound dimethyl ester. This reaction involves the conversion of the two carboxylic acid functional groups (-COOH) into methyl ester groups (-COOCH3). This chemical modification increases the molecule's hydrophobicity and improves its ionization characteristics for mass spectrometry.

Q4: What is a typical lower limit of quantification (LLOQ) achievable with this derivatization method?

A4: Using the BF3-Methanol derivatization method followed by HPLC-APCI-MS/MS, a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma has been successfully achieved.[1]

Troubleshooting Guide

Issue 1: Low or No Signal for Derivatized this compound

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Ensure the BF3-Methanol reagent is not expired and has been stored under appropriate conditions to prevent degradation. The reaction is sensitive to moisture, which can hydrolyze the BF3 catalyst and the ester product. Ensure all solvents and the dried sample extract are anhydrous before adding the derivatization reagent. The reaction may also require heating; verify the correct temperature and reaction time are being used as specified in the protocol. It is recommended to add the silylating reagent in excess.

  • Possible Cause 2: Degradation of this compound.

    • Solution: this compound, being a peptide-like molecule, can be susceptible to degradation. Ensure proper storage of samples and standards. Minimize freeze-thaw cycles of plasma samples.

  • Possible Cause 3: Inefficient Extraction from the Sample Matrix.

    • Solution: The protocol for this compound analysis involves a solid-phase extraction (SPE) step before derivatization.[1] Optimize the SPE procedure to ensure efficient recovery of this compound from the plasma. Check the loading, washing, and elution steps of the SPE protocol.

Issue 2: High Background Noise or Interfering Peaks in the Mass Spectrum

  • Possible Cause 1: Contamination from Reagents or Solvents.

    • Solution: Use high-purity, HPLC or MS-grade solvents and reagents for all steps of the procedure. Run a blank sample (containing only the reagents) to identify any potential sources of contamination.

  • Possible Cause 2: Matrix Effects from Co-eluting Endogenous Compounds.

    • Solution: The sample preparation, including SPE, is designed to minimize matrix effects. If interference is still observed, further optimization of the SPE protocol or the HPLC gradient may be necessary to separate the derivatized this compound from the interfering compounds. A second extraction step after derivatization is also part of the published method to further clean up the sample.[1]

  • Possible Cause 3: Excess Derivatization Reagent.

    • Solution: While an excess of the derivatization reagent is needed to drive the reaction to completion, a very large excess can sometimes interfere with the analysis. Ensure the post-derivatization clean-up step is performed effectively to remove any unreacted BF3-Methanol.

Issue 3: Poor Reproducibility of Results

  • Possible Cause 1: Variability in the Derivatization Reaction.

    • Solution: The derivatization reaction is a critical step. Ensure consistent reaction times, temperatures, and reagent volumes for all samples, standards, and quality controls. The presence of varying amounts of water in different samples can lead to inconsistent derivatization yields.

  • Possible Cause 2: Inconsistent Sample Handling and Preparation.

    • Solution: Standardize all sample handling procedures, from plasma extraction to the final injection into the LC-MS/MS system. Use calibrated pipettes and ensure accurate volume measurements at each step.

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated HPLC-APCI-MS/MS method for this compound in human plasma following derivatization with BF3-Methanol.

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Calibration Range0.5 to 20 ng/mL[1]
Imprecision< 10%[1]
Inaccuracy< 10%[1]

Experimental Protocol

Detailed Methodology for the Analysis of this compound in Human Plasma

This protocol is based on the published method for the determination of this compound in human plasma.[1]

  • Solid-Phase Extraction (SPE) of this compound from Plasma:

    • Condition an appropriate SPE cartridge.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound from the cartridge using a suitable solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization with BF3-Methanol:

    • Reconstitute the dried extract in BF3-Methanol.

    • Seal the container and heat at an appropriate temperature (e.g., 60-80 °C) for a specified time to ensure complete esterification.

    • After the reaction, cool the sample to room temperature.

  • Post-Derivatization Clean-up:

    • Dilute the reaction mixture.

    • Perform a second extraction (e.g., liquid-liquid extraction) to isolate the derivatized this compound from the reaction mixture.

    • Evaporate the organic layer to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried residue in the mobile phase.

    • Inject an aliquot into the HPLC-APCI-MS/MS system.

    • Separate the derivatized this compound using a suitable C18 column and a gradient mobile phase.

    • Detect the analyte using an APCI source and a tandem mass spectrometer set to monitor the specific precursor-to-product ion transition for this compound dimethyl ester.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Post-Derivatization Cleanup cluster_analysis Analysis plasma_sample Plasma Sample spe Solid-Phase Extraction (SPE) plasma_sample->spe Load dried_extract1 Dry Down Extract spe->dried_extract1 Elute & Evaporate add_bf3 Add BF3-Methanol & Heat dried_extract1->add_bf3 derivatized_sample Derivatized Sample add_bf3->derivatized_sample second_extraction Second Extraction derivatized_sample->second_extraction dried_extract2 Dry Down Final Extract second_extraction->dried_extract2 reconstitute Reconstitute in Mobile Phase dried_extract2->reconstitute lcms_analysis HPLC-APCI-MS/MS Analysis reconstitute->lcms_analysis

Caption: Experimental workflow for this compound analysis.

derivatization_reaction This compound This compound R-(COOH)₂ reagents {BF₃-Methanol | Heat} This compound->reagents derivatized_this compound This compound Dimethyl Ester R-(COOCH₃)₂ reagents->derivatized_this compound Esterification

Caption: Derivatization of this compound via esterification.

References

Overcoming resistance to Sampatrilat in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sampatrilat in animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and ensure the robustness of your experimental outcomes. While true pharmacological resistance to this compound is not a widely documented phenomenon in preclinical animal models, researchers may encounter variability or a perceived lack of efficacy. This guide addresses these issues to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a vasopeptidase inhibitor with a dual mechanism of action.[1][2][3][4] It simultaneously inhibits two key enzymes:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.[1][2][4]

  • Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasodilator peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[4] By inhibiting NEP, this compound increases the levels of these peptides, promoting vasodilation, natriuresis (sodium excretion), and a further reduction in blood pressure.[4]

The synergistic action of ACE and NEP inhibition makes this compound a potent agent for cardiovascular research.[4]

Q2: Is the development of resistance or tolerance to this compound common in animal models?

The current body of scientific literature does not indicate that tachyphylaxis (rapid loss of response) or tolerance to this compound is a common occurrence in animal studies. On the contrary, studies have shown sustained and even superior efficacy of vasopeptidase inhibitors compared to single-mechanism agents like ACE inhibitors in long-term animal models of hypertension and heart failure. However, variability in response can be misinterpreted as resistance.

Q3: What are the potential reasons for observing reduced or variable efficacy of this compound in my animal study?

Several factors can contribute to apparent resistance or inconsistent results. These can be broadly categorized as pharmacological, physiological, or methodological.

  • Pharmacological Considerations:

    • Receptor Down-regulation: Prolonged elevation of natriuretic peptides due to NEP inhibition could theoretically lead to the down-regulation of their receptors (NPR-A and NPR-B), potentially dampening the vasodilatory response over time.

    • Compensatory Mechanisms: The body has complex feedback loops to regulate blood pressure. It's possible that other neurohormonal systems may be activated to counteract the effects of this compound, although its dual action is designed to mitigate some of these.

  • Physiological Variability:

    • Animal Model Selection: The specific animal model of hypertension or heart failure can significantly influence the outcome. The underlying pathophysiology of the model (e.g., salt-sensitive vs. renin-dependent hypertension) will dictate its responsiveness to a dual ACE/NEP inhibitor.

    • Inter-animal Variability: Genetic differences, even within the same strain, can lead to variations in drug metabolism and physiological response.

  • Methodological Factors:

    • Drug Formulation and Administration: Inconsistent dosing due to issues with drug formulation, stability, or route of administration can lead to variable plasma concentrations of this compound.

    • Experimental Design: Lack of proper randomization and blinding can introduce bias. Environmental stressors can also affect cardiovascular parameters in animals, confounding the results.

    • Measurement Techniques: The methods used to measure blood pressure and other endpoints can have inherent variability.

Troubleshooting Guides

Issue 1: Diminished Antihypertensive Effect Over a Long-Term Study

Question: I observed a strong initial drop in blood pressure in my hypertensive rat model after this compound administration, but the effect seems to wane over several weeks of treatment. What could be the cause and how can I investigate it?

Answer:

This could be due to a number of factors. Here is a systematic approach to troubleshoot this issue:

Step 1: Verify Drug Integrity and Dosing

  • Action: Confirm the stability of your this compound formulation over the duration of the study. Ensure your dosing regimen is accurate and consistently administered.

  • Rationale: Degradation of the compound or inaccuracies in dosing are common sources of reduced efficacy.

Step 2: Assess Target Engagement

  • Action: Measure plasma or tissue ACE and NEP activity at different time points during your study.

  • Rationale: This will confirm that this compound is reaching its targets and maintaining inhibition over time. A decrease in enzyme inhibition could explain the reduced antihypertensive effect.

Step 3: Investigate Potential Compensatory Mechanisms

  • Action: Measure plasma renin activity and levels of angiotensin II and aldosterone. Also, consider quantifying natriuretic peptide receptor (NPR-A, NPR-B) expression in key tissues like the kidney and vasculature.

  • Rationale: An increase in renin-angiotensin system activity or a decrease in natriuretic peptide receptor density could indicate a compensatory response.

Step 4: Refine the Animal Model

  • Action: Review the literature to ensure the chosen animal model is appropriate for studying the long-term effects of vasopeptidase inhibition.

  • Rationale: Some models may be more prone to developing compensatory mechanisms that are not representative of the intended clinical application.

Issue 2: High Inter-Animal Variability in Blood Pressure Response

Question: There is a wide range of blood pressure reduction among the animals in my this compound treatment group. How can I reduce this variability and improve the statistical power of my study?

Answer:

High inter-animal variability can mask the true effect of a drug. Here are some strategies to address this:

Step 1: Standardize Experimental Procedures

  • Action: Implement strict protocols for all experimental procedures, including animal handling, drug administration, and blood pressure measurement. Ensure all measurements are taken at the same time of day to minimize circadian variations.

  • Rationale: Consistency in methodology is crucial for reducing extraneous variables that can affect physiological readouts.

Step 2: Increase Sample Size

  • Action: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect, given the expected variability.

  • Rationale: A larger sample size can help to overcome the effects of individual animal differences.

Step 3: Use Telemetry for Blood Pressure Monitoring

  • Action: If not already in use, consider implantable telemetry for continuous and stress-free blood pressure monitoring.

  • Rationale: Telemetry provides more accurate and reliable data compared to tail-cuff methods, which can be stressful for the animals and lead to greater variability.

Step 4: Acclimatize Animals Thoroughly

  • Action: Ensure a sufficient acclimatization period for the animals to their housing and to any experimental equipment before starting the study.

  • Rationale: Stress can significantly impact blood pressure and contribute to variability.

Quantitative Data Summary

ParameterAnimal ModelTreatment GroupDoseDurationKey FindingReference
Systolic Blood Pressure Dahl Salt-Sensitive RatsOmapatrilat35 mg/kg/day8 weeksPrevented the salt-induced increase in SBP[5]
Captopril100 mg/kg/day8 weeksPrevented the salt-induced increase in SBP[5]
Mortality Rate Rats with Chronic Heart Failure (Post-CAL)This compound30 mg/kg/day6 weeksReduced mortality to 20% (vs. 57% in untreated)[6]
Plasma ACE Inhibition Hypertensive PatientsThis compound50-200 mg/day10 daysDose-dependent inhibition of plasma ACE[7]
Lisinopril20 mg/day10 daysGreater ACE inhibition than this compound[7]
Urinary cGMP Excretion Hypertensive PatientsThis compound50-200 mg/day10 daysSignificantly increased urinary cGMP[7]
Lisinopril20 mg/day10 daysNo significant change in urinary cGMP[7]

Experimental Protocols

Protocol 1: Assessment of ACE and NEP Inhibition in Rat Kidney Tissue
  • Tissue Collection and Preparation:

    • Euthanize the rat according to approved institutional guidelines.

    • Perfuse the kidneys with ice-cold saline to remove blood.

    • Excise the kidneys, remove the capsule, and snap-freeze the tissue in liquid nitrogen. Store at -80°C until use.

    • Homogenize the kidney tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzymes.

  • ACE Activity Assay:

    • Use a commercially available ACE activity assay kit or a fluorometric method based on the cleavage of a quenched fluorescent substrate.

    • Incubate the kidney tissue supernatant with the ACE substrate in the presence or absence of a specific ACE inhibitor (as a control).

    • Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to ACE activity.

  • NEP Activity Assay:

    • Similar to the ACE assay, use a commercially available NEP activity assay kit or a fluorometric method.

    • Incubate the kidney tissue supernatant with a specific NEP substrate.

    • Measure the resulting fluorescence, which is proportional to NEP activity.

  • Data Analysis:

    • Calculate the percentage of inhibition in the this compound-treated group compared to the vehicle-treated control group.

Protocol 2: Blood Pressure Measurement in Conscious Rats using Tail-Cuff Plethysmography
  • Acclimatization:

    • For at least one week prior to the study, acclimatize the rats to the restraining device and the tail-cuff apparatus for short periods daily.

  • Measurement Procedure:

    • Place the rat in the restrainer.

    • Position the cuff and sensor on the tail.

    • Allow the rat to quiet down for 5-10 minutes.

    • Inflate and deflate the cuff automatically using the system software.

    • Record at least 5-7 successful blood pressure readings per session.

  • Data Collection:

    • Take measurements at the same time each day to minimize diurnal variation.

    • Average the successful readings for each animal to obtain the final blood pressure value for that time point.

Visualizations

Sampatrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Blood_Pressure_Increase Blood_Pressure_Increase Natriuretic_Peptides ANP, BNP Inactive_Fragments Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation NPRs Blood_Pressure_Decrease Blood_Pressure_Decrease This compound This compound This compound->Angiotensin_II Inhibits This compound->Inactive_Fragments Inhibits Troubleshooting_Workflow Start Unexpected Result: Reduced Efficacy or High Variability Check_Dosing Verify Drug Integrity and Dosing Accuracy Start->Check_Dosing Assess_Target Measure ACE/NEP Inhibition Check_Dosing->Assess_Target Dosing OK Outcome_Not_OK Consult Literature / Refine Protocol Check_Dosing->Outcome_Not_OK Dosing Issue Found Investigate_Comp Investigate Compensatory Mechanisms (e.g., RAAS activation, NPR down-regulation) Assess_Target->Investigate_Comp Inhibition Confirmed Assess_Target->Outcome_Not_OK Poor Inhibition Review_Methods Review Experimental Design and Methods (Randomization, Blinding, Animal Model) Investigate_Comp->Review_Methods No Clear Mechanism Outcome_OK Issue Resolved Investigate_Comp->Outcome_OK Mechanism Identified Review_Methods->Outcome_Not_OK Signaling_Pathway cluster_this compound Effect of this compound cluster_downstream Downstream Effects This compound This compound ACE ACE This compound->ACE Inhibits NEP NEP This compound->NEP Inhibits Angiotensin_II Angiotensin II (decreased) Natriuretic_Peptides Natriuretic Peptides (increased) Vasoconstriction Vasoconstriction (decreased) Angiotensin_II->Vasoconstriction Vasodilation Vasodilation (increased) Natriuretic_Peptides->Vasodilation Blood_Pressure Blood Pressure (decreased) Vasoconstriction->Blood_Pressure Vasodilation->Blood_Pressure

References

Minimizing variability in Sampatrilat experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Sampatrilat.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent vasopeptidase inhibitor that dually targets Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1][2] By inhibiting ACE, it blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2] Simultaneously, it inhibits NEP, preventing the degradation of vasodilatory peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[2] This dual action is aimed at reducing blood pressure and offering therapeutic benefits in conditions like hypertension and chronic heart failure.[1][3]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure stability and minimize variability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be stored in sealed vials to protect from moisture.[1] It is also advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its activity.[1]

Q3: I am observing inconsistent IC50 values for this compound in my enzyme inhibition assays. What could be the cause?

Inconsistent IC50 values can stem from several factors:

  • Enzyme Concentration and Stability: Ensure you are using a consistent and appropriate concentration of ACE and NEP in your assays. Enzymes can lose activity if not stored correctly or if subjected to multiple freeze-thaw cycles.[4]

  • Inhibitor Solubility: Poor solubility of this compound can lead to inaccurate concentrations in your assay. Prepare stock solutions in a suitable solvent like DMSO and ensure complete dissolution, using sonication if necessary.[1]

  • Assay Conditions: Enzymes are highly sensitive to pH and temperature.[5] Maintain a constant pH and temperature throughout your experiments to ensure reproducible results.

  • Controls: The absence of proper controls can lead to misinterpretation of results. Always include positive and negative controls in your experimental setup.[4]

Q4: My this compound solution appears to have precipitated. What should I do?

If you observe precipitation in your this compound solution, gentle heating and/or sonication can be used to aid in its dissolution.[1] It is crucial to ensure the compound is fully dissolved before use to achieve the intended concentration in your experiment. For in vivo studies, it is recommended to prepare fresh solutions daily.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in microplates- Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before and after addition to the assay plate.- To mitigate evaporation at the edges of the plate, fill outer wells with a buffer or water and do not use them for experimental samples.[4]
Lower than expected enzyme inhibition - Incorrect this compound concentration- Degraded this compound stock solution- Inactive enzyme- Verify the calculations for your dilutions.- Prepare a fresh stock solution of this compound from a new vial.- Test the activity of your enzyme with a known inhibitor (positive control) to confirm its viability.
No enzyme activity detected (even in control wells) - Incorrect assay buffer pH- Omission of a critical reagent (e.g., substrate, cofactor)- Inactive enzyme- Prepare fresh assay buffer and verify its pH.- Carefully review the protocol to ensure all components were added in the correct order and concentration.- Obtain a new batch of enzyme.
High background signal - Contaminated reagents- Autohydrolysis of the substrate- Use fresh, high-quality reagents.- Run a control with the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic breakdown.

Quantitative Data

Inhibitory Potency of this compound

Target EnzymeInhibition Constant (Ki) / IC50Reference
Neprilysin (NEP)IC50: 8 nM[2]
Angiotensin-Converting Enzyme (ACE) - C-domainKi: 13.8 nM[1]
Angiotensin-Converting Enzyme (ACE) - N-domainKi: 171.9 nM[1]

Note: IC50 and Ki values can vary between different experimental setups and should be determined under your specific assay conditions.

Experimental Protocols

Detailed Methodology for In Vitro ACE and NEP Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on ACE and NEP.

1. Materials and Reagents:

  • Recombinant human ACE and NEP

  • Fluorogenic substrate for ACE (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Fluorogenic substrate for NEP (e.g., Mca-BK2)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 µM ZnCl2, pH 7.5)

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Working Solutions: Dilute recombinant ACE and NEP in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Working Solution: Prepare the substrate working solution in assay buffer at a concentration that is at or below its Km value for the respective enzyme.

3. Assay Procedure:

  • Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the enzyme working solution to each well of the 96-well plate. Then, add a corresponding volume of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the kinetic curves). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Sampatrilat_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor ANP_BNP ANP & BNP Vasodilation Vasodilation ANP_BNP->Vasodilation NPR-A Receptor Natriuresis Natriuresis ANP_BNP->Natriuresis NPR-A Receptor Inactive_Fragments Inactive_Fragments ANP_BNP->Inactive_Fragments NEP This compound This compound This compound->Angiotensin_II Inhibits This compound->Inactive_Fragments Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Enzyme and Substrate Working Solutions C Perform Serial Dilutions of this compound B->C D Pre-incubate Enzyme with this compound C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Kinetics E->F G Calculate Initial Reaction Rates F->G H Determine IC50 Value G->H

Caption: Workflow for this compound enzyme inhibition assay.

References

Validation & Comparative

A Comparative Guide to Sampatrilat and Omapatrilat for Dual ACE/NEP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sampatrilat and Omapatrilat, two vasopeptidase inhibitors designed to simultaneously block Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual inhibition mechanism offers a promising therapeutic strategy for cardiovascular diseases by concurrently reducing the production of the vasoconstrictor angiotensin II and potentiating the effects of vasodilatory natriuretic peptides.

Executive Summary

Omapatrilat, the more extensively studied of the two, demonstrated superior blood pressure control compared to conventional ACE inhibitors in large clinical trials.[1][2] However, its development was ultimately halted due to a significantly increased risk of angioedema, a potentially life-threatening side effect.[1][3] this compound also showed efficacy in lowering blood pressure, but its clinical development was discontinued, and as a result, comparative clinical data is limited.[4][5] This guide synthesizes the available preclinical and clinical data to offer an objective comparison of their performance.

Mechanism of Action: Dual ACE/NEP Inhibition

Both this compound and Omapatrilat exert their effects by inhibiting two key enzymes in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): Responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also degrades bradykinin, a vasodilator.

  • Neprilysin (NEP): An endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P.

By inhibiting both enzymes, these drugs aim to decrease vasoconstriction and sodium retention while increasing vasodilation and natriuresis, leading to a reduction in blood pressure and beneficial effects in heart failure.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System cluster_KKS Kallikrein-Kinin System cluster_Inhibitors Dual ACE/NEP Inhibitors Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AngII->Vasoconstriction Renin Renin ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP) Vasodilation Vasodilation, Natriuresis, Diuresis NatriureticPeptides->Vasodilation InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP NEP NEP Bradykinin Bradykinin BradykininVasodilation Vasodilation, Increased Vascular Permeability Bradykinin->BradykininVasodilation BradykininInactive Inactive Fragments Bradykinin->BradykininInactive ACE & NEP Omapatrilat Omapatrilat Omapatrilat->ACE Inhibits Omapatrilat->NEP Inhibits This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Figure 1: Dual ACE/NEP Inhibition Signaling Pathway.

Comparative Performance Data

Biochemical and Preclinical Data
ParameterThis compoundOmapatrilatReference(s)
ACE Inhibition (IC50) ~8 nM~5 nM[6]
NEP Inhibition (IC50) ~1.2 nM~1.4 nM[6]
ACE/NEP Selectivity More potent NEP inhibitorSlightly more potent NEP inhibitor[6]
Clinical Efficacy: Blood Pressure Reduction

Direct head-to-head clinical trials of this compound and Omapatrilat are not available. The following table summarizes their performance against ACE inhibitors from separate clinical trials.

DrugComparatorPopulationSystolic BP ReductionDiastolic BP ReductionReference(s)
Omapatrilat EnalaprilHypertension3.6 mmHg greater reductionNot specified[1][2]
Omapatrilat LisinoprilHypertensionGreater reductionGreater reduction[1]
This compound LisinoprilBlack HypertensivesSustained reduction (-7.8 mmHg at day 56)Sustained reduction (-5.2 mmHg at day 56)[7][8]
Safety Profile: Angioedema Incidence

The most significant differentiator between these two compounds is the risk of angioedema.

DrugComparatorIncidence of AngioedemaPopulationReference(s)
Omapatrilat Enalapril2.17% vs. 0.68%Hypertension (OCTAVE Trial)[1][9]
Omapatrilat Enalapril0.8% vs. 0.5%Heart Failure (OVERTURE Trial)[9][10]
This compound LisinoprilSimilar incidence of adverse events (angioedema not specified as primary outcome)Black Hypertensives[7][8]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds on ACE and NEP is a fluorometric assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Omapatrilat for ACE and NEP.

Materials:

  • Purified recombinant human ACE or NEP

  • Fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH for ACE)

  • Test compounds (this compound, Omapatrilat) at various concentrations

  • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Omapatrilat in the assay buffer.

  • In a 96-well plate, add the enzyme (ACE or NEP) to each well.

  • Add the different concentrations of the test compounds to the wells. Include a control with no inhibitor.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis A Prepare serial dilutions of This compound and Omapatrilat C Add test compounds to wells (include no-inhibitor control) A->C B Add ACE or NEP enzyme to 96-well plate B->C D Incubate at 37°C C->D E Add fluorogenic substrate to initiate reaction D->E F Monitor fluorescence increase over time E->F G Calculate reaction rates F->G H Plot % inhibition vs. [inhibitor] to determine IC50 G->H

Figure 2: In Vitro Enzyme Inhibition Assay Workflow.
Clinical Trial Protocol: OCTAVE (Omapatrilat)

Objective: To compare the efficacy and safety of Omapatrilat with Enalapril in patients with hypertension.[1][2]

Study Design: Multicenter, randomized, double-blind, active-controlled, 24-week trial.

Patient Population: 25,302 patients with untreated or uncontrolled hypertension.

Treatment Arms:

  • Omapatrilat: Starting dose of 10 mg once daily, titrated up to 80 mg once daily as needed.

  • Enalapril: Starting dose of 5 mg once daily, titrated up to 40 mg once daily as needed.

Primary Endpoints:

  • Change in systolic blood pressure from baseline to week 8.

  • Proportion of patients requiring additional antihypertensive medication by week 24.

Secondary Endpoint: Incidence of angioedema.

Methodology:

  • Screening and Randomization: Eligible patients were randomized to either the Omapatrilat or Enalapril group.

  • Titration Phase (Weeks 1-8): Study medication was titrated to achieve target blood pressure.

  • Maintenance Phase (Weeks 9-24): The dose of the study drug was maintained. Adjunctive antihypertensive therapy could be added if necessary.

  • Data Collection: Blood pressure was measured at regular intervals. Adverse events, including angioedema, were recorded throughout the study.

  • Statistical Analysis: The primary and secondary endpoints were analyzed to compare the two treatment groups.

Conclusion

Both this compound and Omapatrilat are potent dual inhibitors of ACE and NEP. Omapatrilat demonstrated superior antihypertensive efficacy compared to ACE inhibitors alone, but this was overshadowed by a clinically significant increased risk of angioedema.[1][9] The available data for this compound suggests it is also an effective antihypertensive agent, and in a study in Black hypertensive patients, the incidence of adverse events was similar to that of lisinopril.[7][8] However, the lack of large-scale clinical trials for this compound, and the discontinuation of its development, leave its comparative safety and efficacy profile relative to Omapatrilat largely undefined in a broad population. The experience with Omapatrilat underscores the critical challenge in developing dual ACE/NEP inhibitors: achieving a favorable balance between enhanced efficacy and the risk of angioedema, likely mediated by the potentiation of bradykinin.[1][6] Future research in this class of drugs will need to focus on strategies to mitigate this risk.

References

A Comparative Analysis of Sampatrilat and Selective ACE Inhibitors in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Sampatrilat, a vasopeptidase inhibitor, and selective angiotensin-converting enzyme (ACE) inhibitors. This analysis is supported by experimental data to delineate the therapeutic potential and mechanistic differences between these two classes of cardiovascular agents.

This compound, a novel vasopeptidase inhibitor, offers a dual mechanism of action by simultaneously inhibiting both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2] This contrasts with selective ACE inhibitors, which solely target the renin-angiotensin-aldosterone system (RAAS) by preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[3][4] The combined action of this compound is designed to not only suppress the vasoconstrictive effects of angiotensin II but also to enhance the vasodilatory and natriuretic effects of endogenous peptides like atrial natriuretic peptide (ANP), which are degraded by NEP.[2][5]

Comparative Efficacy: Insights from Clinical and Preclinical Studies

Clinical and preclinical investigations have demonstrated the potential advantages of this dual inhibition strategy. Studies have shown that this compound can offer sustained antihypertensive effects and may provide greater benefits in specific patient populations and cardiovascular conditions compared to selective ACE inhibitors alone.

Antihypertensive Effects

In a study involving Black hypertensive subjects, a patient group often less responsive to ACE inhibitor monotherapy, this compound demonstrated a sustained reduction in both systolic and diastolic blood pressure over a 56-day period. In contrast, the antihypertensive effect of the selective ACE inhibitor lisinopril was transient, returning to pretreatment values by day 56.[6]

Another study in patients with essential hypertension showed that after 10 days of treatment, this compound significantly lowered clinic and ambulatory blood pressure at all tested doses. While lisinopril had a more immediate antihypertensive effect, the efficacy of this compound appeared to increase over the 10-day period, suggesting a contribution from its NEP-inhibiting activity.[7]

Cardiac Remodeling and Heart Failure

In a rat model of chronic heart failure following myocardial infarction, long-term treatment with this compound was shown to regress cardiac remodeling, improve hemodynamic function, and reduce mortality.[1] Specifically, this compound attenuated increases in left ventricular end-diastolic pressure, heart weight, and collagen content.[1] The study also suggested a direct action on cardiac fibrosis, potentially through the cardiac natriuretic peptide system.[1]

While direct comparative mortality trials between this compound and selective ACE inhibitors in large-scale human heart failure cohorts are limited, studies on a similar vasopeptidase inhibitor, omapatrilat, have provided relevant insights. The IMPRESS randomized trial, for instance, suggested that omapatrilat might offer some advantages over lisinopril in treating patients with congestive heart failure, showing a trend towards a reduction in the combined endpoint of death or admission for worsening heart failure.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies.

Table 1: Antihypertensive Efficacy of this compound vs. Lisinopril in Black Hypertensive Subjects[6]
ParameterThis compound (50-100 mg daily)Lisinopril (10-20 mg daily)
Mean 24-h SBP Change at Day 28 (mmHg) -7.3 ± 1.8-9.0 ± 2.3
Mean 24-h DBP Change at Day 28 (mmHg) -5.2 ± 1.2-5.7 ± 1.3
Mean 24-h SBP Change at Day 56 (mmHg) -7.8 ± 1.5Returned to pretreatment values
Mean 24-h DBP Change at Day 56 (mmHg) -5.2 ± 0.95Returned to pretreatment values
Plasma ACE Concentration Decrease (U/L) -6.31 ± 0.70-9.33 ± 0.52

Data presented as mean ± SEM. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; ACE: Angiotensin-Converting Enzyme.

Table 2: Effects of this compound and Lisinopril on Hemodynamic and Biomarkers in Essential Hypertension (10-day treatment)[7]
ParameterThis compound (50, 100, 200 mg)Lisinopril (20 mg)Placebo
Change in Clinic Systolic BP (mmHg) Significant decrease at all dosesSignificant decreaseNo significant change
Change in Clinic Diastolic BP (mmHg) Significant decrease at all dosesSignificant decreaseNo significant change
Plasma ACE Inhibition Dose-dependentSignificant inhibitionNo significant change
Plasma Renin Activity No significant increaseSignificant increaseNo significant change
Urinary cGMP Excretion Significant increaseNo significant increaseNo significant change

cGMP: cyclic Guanosine Monophosphate, a marker of natriuretic peptide activity.

Table 3: Effects of this compound on Cardiac Remodeling in a Rat Model of Chronic Heart Failure[1]
ParameterThis compound (30 mg/kg/day)Untreated Control
Mortality Rate 20%57%
Left Ventricular End-Diastolic Pressure Attenuated increaseIncreased
Heart Weight Attenuated increaseIncreased
Collagen Content of Viable Left Ventricle Attenuated increaseIncreased

Experimental Protocols

Sustained Antihypertensive Actions in Black Hypertensive Subjects[6]
  • Study Design: A double-blind, randomized, parallel-group study was conducted over a 56-day treatment period.

  • Participants: Black hypertensive subjects who were poorly responsive to ACE inhibitor monotherapy. 28 subjects were randomized to this compound (50 to 100 mg daily) and 30 to lisinopril (10 to 20 mg daily).

  • Measurements: Changes in systolic and diastolic blood pressure were determined using repeated 24-hour ambulatory blood pressure monitoring. Plasma ACE concentrations and plasma renin activity were also measured at baseline and at 28 and 56 days.

Combined Inhibition of NEP and ACE in Essential Hypertension[7]
  • Study Design: A double-blind, parallel-group, randomized controlled trial.

  • Participants: 124 patients with a mean blood pressure of 162/102 mm Hg were randomized to one of five treatment groups: this compound (50 mg, 100 mg, or 200 mg once daily), lisinopril (20 mg once daily), or placebo for 10 days.

  • Measurements: Clinic and ambulatory blood pressure, plasma ACE activity, plasma renin activity, and urinary cyclic guanosine monophosphate (cGMP) excretion were measured.

Beneficial Effects on Cardiac Remodeling in Rats[1]
  • Animal Model: Chronic heart failure was induced in rats by left coronary artery ligation.

  • Treatment: this compound (30 mg/kg per day) was administered orally to the animals from the 1st to the 6th week after the operation.

  • Measurements: Mortality, hemodynamic function (including left ventricular end-diastolic pressure), heart weight, and collagen content of the viable left ventricle were assessed. Tissue ACE and NEP activities were also measured. In vitro studies on cultured cardiac fibroblasts assessed the effect of this compound on collagen synthesis by measuring the incorporation of [3H]proline.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System cluster_Inhibitors Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (Sodium & Water Retention, Vasoconstriction) AngiotensinII->Aldosterone Renin Renin ACE ACE ANP_BNP ANP & BNP InactivePeptides Inactive Peptides ANP_BNP->InactivePeptides NEP Vasodilation Vasodilation, Natriuresis ANP_BNP->Vasodilation NEP NEP This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits ACE_Inhibitor Selective ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: Mechanism of action of this compound vs. selective ACE inhibitors.

cluster_workflow Clinical Trial Workflow Example start Patient Recruitment (e.g., Hypertensive Subjects) randomization Randomization start->randomization groupA Treatment Group A (e.g., this compound) randomization->groupA groupB Treatment Group B (e.g., Lisinopril) randomization->groupB treatment_period Treatment Period (e.g., 56 days) groupA->treatment_period groupB->treatment_period data_collection Data Collection (Ambulatory BP, Plasma ACE) treatment_period->data_collection analysis Statistical Analysis data_collection->analysis

Caption: A generalized workflow for a comparative clinical trial.

Conclusion

The available evidence suggests that this compound, through its dual inhibition of ACE and NEP, offers a broader mechanism of action compared to selective ACE inhibitors. This can translate into sustained antihypertensive efficacy, particularly in patient populations that may be less responsive to ACE inhibitor monotherapy. Furthermore, preclinical data indicate a potential for this compound to favorably impact cardiac remodeling in the context of heart failure. While the clinical development of this compound was discontinued, the principles of vasopeptidase inhibition continue to be explored with newer agents, highlighting the therapeutic potential of this dual-action approach in managing cardiovascular diseases. Further large-scale clinical trials are necessary to fully elucidate the risk-benefit profile of vasopeptidase inhibitors in comparison to established therapies like selective ACE inhibitors.

References

Unveiling the Domain-Specific Inhibition of ACE by Sampatrilat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between inhibitors and the distinct domains of Angiotensin-Converting Enzyme (ACE) is paramount for designing next-generation therapeutics. This guide provides a detailed comparison of Sampatrilat's inhibitory action on the C-domain and N-domain of ACE, supported by experimental data and methodologies.

This compound, a vasopeptidase inhibitor, has demonstrated preferential inhibition of the C-domain of ACE, a characteristic that has significant implications for its therapeutic profile. The differential inhibition of the two catalytically active domains of ACE—the N-domain and the C-domain—can influence the substrate specificity and overall physiological effect of the inhibitor.

Comparative Inhibitory Activity of ACE Inhibitors

The inhibitory potency of this compound and other ACE inhibitors against the N- and C-domains of ACE is summarized in the table below. The data highlights this compound's notable selectivity for the C-domain.

InhibitorN-Domain Ki (nM)C-Domain Ki (nM)C-Domain Selectivity (N/C Ratio)
This compound171.913.812.4
SamAspMicromolar Affinity (Non-selective)Micromolar Affinity (Non-selective)~1
Lisinopril1[1]0.1[1]10
OmapatrilatSubnanomolar Affinity (Non-selective)Subnanomolar Affinity (Non-selective)~1[2]

Ki (Inhibition constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity. SamAsp is an analog of this compound where the lysine residue is replaced by an aspartate, resulting in a loss of C-domain selectivity.

Deciphering the Molecular Basis of Selectivity

Crystallographic studies have provided a molecular rationale for this compound's C-domain selectivity. The specificity is attributed to enhanced hydrophobic interactions and the formation of a hydrogen bond between the Glu403 residue of the C-domain and the lysine side chain of this compound. These interactions are not observed in the N-domain.

Experimental Protocol: Domain-Specific ACE Inhibition Assay

The determination of domain-specific ACE inhibition is typically performed using a continuous fluorometric assay employing domain-selective FRET (Fluorescence Resonance Energy Transfer) substrates.

Materials:

  • Recombinant human N-domain and C-domain of ACE

  • N-domain selective substrate: Abz-SDK(Dnp)P-OH

  • C-domain selective substrate: Abz-LFK(Dnp)-OH

  • This compound and other ACE inhibitors of interest

  • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.0

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the ACE inhibitors (e.g., this compound) in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well microplate, add the respective ACE domain (N- or C-domain) to each well.

  • Inhibitor Incubation: Add the serially diluted inhibitors to the wells containing the enzyme. Incubate for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the domain-specific fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation at 320 nm and emission at 420 nm. The cleavage of the substrate by ACE separates the fluorophore (Abz) from the quencher (Dnp), resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the domain-specific inhibition of ACE.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Recombinant N- and C-domains of ACE mix_enzyme_inhibitor Incubate ACE Domain with Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Domain-Specific Fluorogenic Substrates add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate mix_enzyme_inhibitor->add_substrate measure_fluorescence Monitor Fluorescence Increase add_substrate->measure_fluorescence calc_ic50 Calculate IC50 Values measure_fluorescence->calc_ic50 calc_ki Calculate Ki Values calc_ic50->calc_ki

Caption: Experimental workflow for ACE domain-specific inhibition assay.

Signaling Pathway of the Renin-Angiotensin System

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System (RAS) and the points of inhibition.

Caption: Simplified Renin-Angiotensin System pathway showing ACE's dual role.

References

A Comparative Analysis of Sampatrilat and Captopril in the Attenuation of Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sampatrilat, a vasopeptidase inhibitor, and Captopril, an angiotensin-converting enzyme (ACE) inhibitor, focusing on their respective efficacies in mitigating cardiac fibrosis. This analysis is supported by experimental data from preclinical studies, detailed methodologies for key experimental protocols, and visualizations of the pertinent signaling pathways.

Executive Summary

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a final common pathway in many cardiac pathologies, leading to increased myocardial stiffness and progressive heart failure. Both this compound and Captopril have demonstrated therapeutic potential in combating cardiac fibrosis. Captopril, a well-established ACE inhibitor, primarily exerts its effects by blocking the conversion of angiotensin I to the profibrotic peptide angiotensin II. This compound, a dual inhibitor of ACE and neutral endopeptidase (NEP), offers an expanded mechanism of action by not only inhibiting the renin-angiotensin system but also potentiating the effects of natriuretic peptides, which possess antifibrotic properties. Experimental evidence suggests that this compound may offer superior or additional benefits in reducing cardiac fibrosis compared to Captopril alone.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from preclinical studies comparing the effects of this compound and Captopril on markers of cardiac fibrosis.

Parameter Experimental Model Control/Vehicle Captopril This compound Source
Left Ventricular Collagen Content (µg/mg dry weight) Rats with chronic heart failure post-coronary artery ligationData not provided in direct comparisonAttenuated increaseAttenuated increase[1]
Angiotensin I-induced [3H]proline incorporation (% of control) Cultured rat cardiac fibroblasts100%Did not prevent increasePrevented increase[1]
Hydroxyproline Content - Left Ventricle (µg) Rats post-myocardial infarction630 ± 46520 ± 40Data not available in this study[2]
Hydroxyproline Content - Right Ventricle (µg) Rats post-myocardial infarction232 ± 13160 ± 9Data not available in this study[2]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions, except where specified.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Masson's Trichrome Staining for Collagen Deposition

Objective: To qualitatively and quantitatively assess collagen deposition in cardiac tissue. Collagen fibers are stained blue, nuclei are stained black, and muscle fibers are stained red.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 3 minutes).

    • Rehydrate through descending grades of alcohol: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute).

    • Rinse in distilled water.

  • Mordanting: For formalin-fixed tissue, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water for 5-10 minutes to remove the yellow color.[3]

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Wash in distilled water.

  • Differentiation:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

  • Collagen Staining:

    • Transfer sections directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting:

    • Wash in distilled water.

    • Rapidly dehydrate through 95% and absolute alcohol.

    • Clear in xylene and mount with a resinous mounting medium.[2][3][4][5]

Hydroxyproline Assay for Quantification of Collagen

Objective: To quantify the total collagen content in cardiac tissue by measuring the amount of the amino acid hydroxyproline, which is a major component of collagen.

Procedure:

  • Tissue Hydrolysis:

    • Homogenize 10 mg of cardiac tissue in 100 µL of water.

    • Add 100 µL of concentrated hydrochloric acid (~12 M).

    • Hydrolyze in a pressure-tight vial at 120°C for 3 hours.

  • Sample Preparation:

    • Centrifuge the hydrolysate to pellet any debris.

    • Transfer a 10-50 µL aliquot of the supernatant to a 96-well plate.

    • Evaporate the samples to dryness under vacuum or in a 60°C oven.

  • Assay Reaction:

    • Add 100 µL of Chloramine T/Oxidation Buffer Mixture to each well and incubate at room temperature for 5 minutes.

    • Add 100 µL of diluted DMAB Reagent to each well.

    • Incubate at 60°C for 90 minutes.

  • Measurement:

    • Measure the absorbance at 560 nm using a spectrophotometric plate reader.

    • Calculate hydroxyproline concentration based on a standard curve.[6]

Western Blotting for Collagen Type I

Objective: To detect and quantify the expression of collagen type I protein in cardiac tissue lysates.

Procedure:

  • Protein Extraction:

    • Homogenize cardiac tissue in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • For procollagen analysis, prepare samples in a buffer containing SDS, but do not add a reducing agent (like β-mercaptoethanol) and do not boil the samples.

    • For mature collagen analysis, include a reducing agent in the sample buffer, but still avoid boiling.

    • The addition of 4M urea to the sample can improve the separation of collagen proteins.[7][8]

  • SDS-PAGE and Transfer:

    • Separate proteins on a 6% or 8% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for collagen type I overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 5 minutes).

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7]

Signaling Pathways and Mechanisms of Action

The antifibrotic effects of Captopril and this compound are primarily mediated through their interaction with the Renin-Angiotensin System (RAS) and, in the case of this compound, the Natriuretic Peptide (NP) system.

Captopril's Mechanism of Action

Captopril, as an ACE inhibitor, directly blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent profibrotic agent that, through its AT1 receptor, stimulates cardiac fibroblast proliferation, differentiation into myofibroblasts, and the synthesis of extracellular matrix proteins like collagen. By reducing angiotensin II levels, Captopril effectively dampens these profibrotic signaling cascades.

G cluster_RAS Renin-Angiotensin System cluster_Effects Cellular Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Cardiac_Fibroblast Cardiac Fibroblast Angiotensin_II->Cardiac_Fibroblast Binds to AT1 Receptor ACE ACE Renin Renin Myofibroblast Myofibroblast Cardiac_Fibroblast->Myofibroblast Differentiation Collagen_Production Collagen Production Myofibroblast->Collagen_Production Cardiac_Fibrosis Cardiac Fibrosis Collagen_Production->Cardiac_Fibrosis Captopril Captopril Captopril->ACE Inhibits G cluster_RAS Renin-Angiotensin System cluster_NP Natriuretic Peptide System cluster_Effects Cellular Effects Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Cardiac_Fibrosis Cardiac Fibrosis Angiotensin_II->Cardiac_Fibrosis Promotes ACE ACE Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Metabolites Inactive Metabolites Natriuretic_Peptides->Inactive_Metabolites NEP Natriuretic_Peptides->Cardiac_Fibrosis Inhibits NEP NEP This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits G A Induction of Cardiac Fibrosis (e.g., Myocardial Infarction, Pressure Overload) B Animal Group Allocation (Control, Captopril, this compound) A->B C Drug Administration (Specified dose and duration) B->C D In-life Monitoring (Echocardiography, Blood Pressure) C->D E Terminal Endpoint: Tissue Collection (Heart tissue harvesting) D->E F Histological Analysis (Masson's Trichrome Staining) E->F G Biochemical Analysis (Hydroxyproline Assay) E->G H Molecular Analysis (Western Blot for Collagen, RT-qPCR for fibrotic markers) E->H I Data Analysis and Comparison F->I G->I H->I

References

Comparative Analysis of Sampatrilat's Cross-Reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of sampatrilat, a vasopeptidase inhibitor, against its primary targets and other relevant metalloproteinases. Due to the limited publicly available data on the broad cross-reactivity of this compound, this guide also includes comparative data for omapatrilat, a structurally related vasopeptidase inhibitor, to offer insights into potential off-target effects within this class of drugs.

Executive Summary

This compound is a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), key enzymes in the regulation of cardiovascular homeostasis. Its therapeutic potential lies in the simultaneous modulation of the renin-angiotensin system and the natriuretic peptide system. Understanding the selectivity profile of this compound is crucial for predicting its efficacy and potential side effects. This guide summarizes the available quantitative data on its inhibitory potency, provides a detailed experimental protocol for assessing metalloproteinase inhibition, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound and Comparators

The following table summarizes the inhibitory constants (Ki or IC50) of this compound and omapatrilat against various metalloproteinases. This data highlights the potent and dual nature of these inhibitors against ACE and NEP. Limited data is available for this compound's activity against other metalloproteinases, hence omapatrilat is included as a comparator to illustrate potential broader reactivity within the vasopeptidase inhibitor class.

CompoundTarget MetalloproteinaseEnzyme Sub-type/DomainInhibitory Constant (Ki/IC50)Reference
This compound Angiotensin-Converting Enzyme (ACE)cACE (C-domain)Ki: 13.8 nM[1]
nACE (N-domain)Ki: 171.9 nM[1]
Neprilysin (NEP)IC50: 8 nM[1][2]
Omapatrilat Angiotensin-Converting Enzyme (ACE)Ki: 0.64 nM[3]
Neprilysin (NEP)Ki: 0.45 nM[3]
Neprilysin-2 (NEP2)Ki: 25 nM[3]
Aminopeptidase P (APP)Ki: 250 nM[3]
Endothelin-Converting Enzyme-1 (ECE-1)Low Activity[3]

Experimental Protocols: Fluorogenic Metalloproteinase Inhibition Assay

This section details a representative experimental protocol for determining the inhibitory activity of compounds like this compound against metalloproteinases using a fluorogenic substrate. This method is widely applicable for assessing the potency and selectivity of inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific metalloproteinase (e.g., ACE, NEP, or an MMP).

Principle: The assay measures the enzymatic activity by monitoring the increase in fluorescence resulting from the cleavage of a specific fluorogenic substrate by the metalloproteinase. The substrate consists of a fluorophore and a quencher in close proximity. Upon cleavage, the fluorophore is released from the quencher, leading to an increase in fluorescence intensity. The inhibitory effect of the test compound is quantified by measuring the reduction in the rate of fluorescence increase.

Materials:

  • Recombinant human metalloproteinase (e.g., ACE, NEP, MMP-2, MMP-9)

  • Specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs, Abz-GFSPFRQ-EDDnp for ACE)[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35 for MMPs)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

  • Enzyme Preparation: Dilute the recombinant metalloproteinase to the desired working concentration in pre-chilled assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Reaction: a. To each well of the 96-well microplate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the test compound dilution or vehicle control to the respective wells. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: a. Prepare the fluorogenic substrate solution in the assay buffer at a concentration equal to or below its Km value. b. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex: 328 nm, Em: 393 nm for Mca-Dpa substrates). b. Monitor the increase in fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor and the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis Enzyme Enzyme Dilution Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor Inhibitor Dilutions (this compound) Inhibitor->Mix Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Pre-incubation (15 min) Mix->Incubate Incubate->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure Initiates Reaction Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Plot->Calculate

References

In Vitro Potency of Sampatrilat and Its Analogs: A Head-to-Head Comparison for Dual ACE and NEP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive in vitro comparison of Sampatrilat and its key analog, this compound-Asp, focusing on their inhibitory activity against Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). All supporting data is compiled from peer-reviewed studies to ensure accuracy and reliability.

This compound is a potent dual inhibitor of both ACE and NEP, two key zinc metallopeptidases involved in cardiovascular regulation.[1][2][3][4] Inhibition of ACE blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II, while inhibition of NEP prevents the breakdown of vasodilatory natriuretic peptides.[2][3][5] This dual-action mechanism has positioned vasopeptidase inhibitors like this compound as promising therapeutic agents for hypertension and heart failure.[3][6] This guide delves into the in vitro performance of this compound and its analog, this compound-Asp, providing a clear comparison of their enzymatic inhibition.

Quantitative Comparison of Inhibitory Activity

The in vitro inhibitory potency of this compound and its analog was evaluated against both domains of ACE (nACE and cACE) and against NEP. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

CompoundTarget EnzymeInhibition Constant (Ki)IC50cACE SelectivityReference
This compound cACE13.8 nM-12.4-fold[1][7]
nACE171.9 nM-[1][7]
NEP-8 nM[5]
This compound-Asp cACE/nACEMicromolar range-Non-selective[1][7]
Omapatrilat NEP-8 nM[5]

Table 1: In vitro inhibitory activity of this compound and its analogs against ACE and NEP. A lower Ki or IC50 value indicates greater potency.

Experimental Protocols

The determination of the inhibitory constants (Ki and IC50) for this compound and its analogs against ACE and NEP involves specific in vitro enzymatic assays. Below are detailed methodologies based on established protocols.

ACE Inhibition Assay

The ACE inhibitory activity can be determined using various substrates, including hippuryl-histidyl-leucine (HHL) or fluorogenic substrates. A common method involves the following steps:

  • Reagent Preparation :

    • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.3) containing NaCl and ZnCl2.

    • Dissolve recombinant human ACE (nACE or cACE) in the buffer to a final concentration of approximately 0.1 U/mL.

    • Prepare a stock solution of the substrate (e.g., HHL) in the same buffer.

    • Prepare serial dilutions of the inhibitor (this compound or this compound-Asp) in the buffer.

  • Assay Procedure :

    • In a microplate, add the ACE solution to wells containing either the buffer (for control) or different concentrations of the inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection and Data Analysis :

    • Stop the reaction by adding a strong acid (e.g., 1M HCl).

    • The product of the reaction (e.g., hippuric acid from HHL) is then extracted and quantified. For HHL, this is typically done by measuring the absorbance at 228 nm after extraction with ethyl acetate.[8][9]

    • For fluorogenic substrates, the fluorescence of the product is measured directly in the microplate reader.[10]

    • The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

NEP Inhibition Assay

The inhibitory activity against NEP is typically measured using a fluorometric assay:

  • Reagent Preparation :

    • Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dissolve recombinant human NEP in the assay buffer.

    • Prepare a stock solution of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in the buffer.

    • Prepare serial dilutions of the inhibitor (this compound) in the buffer.

  • Assay Procedure :

    • In a black microplate, add the NEP solution to wells containing either the buffer (for control) or different concentrations of the inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Detection and Data Analysis :

    • Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation/emission wavelengths are substrate-dependent). The cleavage of the substrate by NEP results in a fluorescent signal.

    • The initial reaction rates are calculated from the linear portion of the fluorescence curves.

    • The percentage of NEP inhibition is calculated for each inhibitor concentration by comparing the reaction rate to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for determining enzyme inhibition.

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE ACE Renin Renin NatriureticPeptides Natriuretic Peptides InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation NEP NEP This compound This compound This compound->ACE This compound->NEP

Figure 1: Dual inhibition of ACE and NEP by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate Preincubation Pre-incubate Enzyme and Inhibitor Reagents->Preincubation Inhibitor Prepare Serial Dilutions of Inhibitor Inhibitor->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Detection Measure Product Formation (Absorbance/Fluorescence) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50/Ki Calculation->IC50

Figure 2: General workflow for in vitro enzyme inhibition assay.

References

Safety Operating Guide

Navigating the Disposal of Sampatrilat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Sampatrilat, a vasopeptidase inhibitor, ensuring compliance with safety and regulatory standards.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is a regulated process designed to protect public health and the environment.[1] Key principles include the proper segregation, containment, and treatment of chemical waste to prevent contamination and misuse.[1][2] Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States provide specific guidelines for the management of hazardous and non-hazardous pharmaceutical waste.[3]

Characterization of this compound Waste

Before disposal, it is crucial to determine if the waste is hazardous. While a specific Safety Data Sheet (SDS) for this compound would provide definitive guidance, in its absence, a general assessment based on its known properties is necessary. This compound is a complex organic molecule, but there is no indication from the available literature that it would be classified as a P- or U-listed hazardous waste by the EPA. Therefore, it is likely to be considered a non-hazardous pharmaceutical waste unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed disposal instructions. If an SDS is unavailable, a conservative approach in line with general pharmaceutical disposal guidelines is recommended.

Step-by-Step Disposal Procedures for this compound

The following steps provide a general framework for the proper disposal of this compound in a laboratory setting.

  • Segregation:

    • Do not mix this compound waste with general trash or flush it down the drain.[4][5] Flushing can introduce active pharmaceutical ingredients into the water supply, potentially harming aquatic life and interfering with water treatment processes.[4]

    • Segregate this compound waste from other chemical waste streams to ensure proper handling.

  • Containment:

    • Place solid this compound waste in a designated, leak-proof, and clearly labeled waste container. For non-hazardous pharmaceutical waste, blue containers are often used.[3][6]

    • If this compound is in a solution, it should be collected in a compatible, sealed, and labeled container.

  • Labeling:

    • Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and "this compound." Include the date of accumulation.

  • Storage:

    • Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal:

    • Engage a licensed hazardous waste disposal company for the collection and final disposal of the pharmaceutical waste.[4]

    • The most common and recommended method for destroying pharmaceutical waste is high-temperature incineration by a licensed facility.[3][7] This method ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes its key chemical identifiers.

PropertyValue
CAS Number 129981-36-8[8]
Molecular Formula C26H40N4O9S[8]
UNII V7O29949TG[8]
ChEMBL ID CHEMBL42583[8]

General Pharmaceutical Waste Disposal Workflow

The following diagram illustrates a general decision-making process for the disposal of pharmaceutical waste in a laboratory setting.

G start Start: Pharmaceutical Waste Generated is_sds_available Is Substance-Specific SDS Available? start->is_sds_available consult_sds Consult SDS for Specific Disposal Instructions is_sds_available->consult_sds Yes general_guidelines Follow General Pharmaceutical Waste Guidelines is_sds_available->general_guidelines No is_hazardous Is Waste Hazardous (P/U-listed or Characteristic)? consult_sds->is_hazardous general_guidelines->is_hazardous black_bin Dispose in Labeled Black Hazardous Waste Container is_hazardous->black_bin Yes blue_bin Dispose in Labeled Blue Non-Hazardous Waste Container is_hazardous->blue_bin No licensed_disposal Arrange for Pickup by Licensed Waste Disposal Vendor black_bin->licensed_disposal blue_bin->licensed_disposal

Caption: General workflow for pharmaceutical waste disposal.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Sampatrilat

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance based on established laboratory safety protocols and publicly available information. A specific Safety Data Sheet (SDS) for Sampatrilat was not found. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is identified as a potent, orally active vasopeptidase inhibitor that targets both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] Due to its pharmacological potency, meticulous handling procedures are imperative to minimize occupational exposure.

Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the nature of the handling activity. The following table outlines the recommended PPE for various procedures involving this compound.

ActivityRecommended Personal Protective Equipment
Handling Solid this compound (e.g., weighing, aliquoting)Disposable Gown or Lab CoatDouble Nitrile GlovesSafety Glasses with Side Shields or Safety GogglesN95 or higher-rated Respirator
Solution Preparation Disposable Gown or Lab CoatNitrile GlovesSafety Glasses with Side Shields or Safety GogglesTo be performed within a certified chemical fume hood
General Laboratory Use Disposable Gown or Lab CoatNitrile GlovesSafety Glasses with Side Shields
Cleaning and Decontamination Disposable Gown or Lab CoatHeavy-duty Nitrile or Butyl Rubber GlovesSafety Goggles

Operational and Disposal Plans

Engineering Controls

To mitigate the risk of inhalation, all manipulations of solid this compound should be conducted within a certified chemical fume hood, glove box, or a powder containment hood. It is essential that safety showers and eyewash stations are unobstructed and have been recently certified.[3][4]

Standard Operating Procedure for Handling Solid this compound

A systematic approach is crucial for the safe handling of potent powders.

  • Preparation:

    • Don all PPE as specified in the table above.

    • Line the work surface of the chemical fume hood with absorbent bench paper.

    • Assemble all necessary apparatus (e.g., spatula, weigh paper, vials) within the fume hood.

  • Weighing and Dissolution:

    • Within the fume hood, carefully open the primary container of this compound.

    • Utilize a clean spatula to transfer the desired quantity of powder to weigh paper, minimizing dust generation.

    • Securely close the primary container.

    • Transfer the weighed powder into a suitable vessel for dissolution.

    • Introduce the solvent slowly to prevent aerosolization of the powder.

    • Seal the vessel and mix until the solid is completely dissolved.

  • Post-Handling:

    • Decontaminate the exterior of all containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removal from the fume hood.

    • Segregate all contaminated disposable items into a designated hazardous waste container.[5][6]

    • Remove PPE in the correct sequence to prevent cross-contamination.

    • Thoroughly wash hands with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be managed as hazardous pharmaceutical waste, adhering to all institutional, local, and federal regulations.[5][7][8]

  • Solid Waste: All contaminated solid materials, including disposable PPE and consumables, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Disposal of this compound solutions via sanitary sewer systems is strictly prohibited.[6]

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous pharmaceutical waste.

Emergency Procedures

Personnel Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with a large volume of water for at least 15 minutes.[3] Contaminated clothing should be removed while under a safety shower. Promptly seek medical attention.

  • Eye Contact: Immediately irrigate the eyes with a gentle stream of water for a minimum of 15 minutes, ensuring the eyelids are held open.[3][4] Seek immediate medical attention.

  • Inhalation: Relocate the individual to an area with fresh air. If respiratory distress is apparent, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. The mouth should be rinsed with water, and immediate medical attention must be sought.

Spill Response

The response to a spill is dependent on its scale and location.

  • Minor Spill (within a fume hood):

    • Notify personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a hazardous waste container.

    • Decontaminate the affected area with a suitable cleaning agent.

  • Major Spill (outside of a fume hood):

    • Immediately evacuate the area and alert others.

    • Secure the laboratory by closing doors and restricting access.

    • Contact your institution's EHS or emergency response team for assistance.[1][9]

    • Be prepared to provide detailed information about the spilled substance to the response team.

Visual Workflows

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Assess Severity cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Detected Assess Minor or Major Spill? Spill->Assess Alert_Minor Alert others in the area Assess->Alert_Minor Minor Evacuate Evacuate immediate area Assess->Evacuate Major Don_PPE Don appropriate PPE Alert_Minor->Don_PPE Contain Contain and absorb spill Don_PPE->Contain Clean_Up Collect waste and decontaminate Contain->Clean_Up Dispose_Minor Dispose of as hazardous waste Clean_Up->Dispose_Minor Secure Secure the area, prevent entry Evacuate->Secure Contact_EHS Contact EHS/Emergency Response Secure->Contact_EHS Provide_Info Provide spill details Contact_EHS->Provide_Info

Caption: Workflow for responding to a this compound spill.

SOP_Handling_this compound cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Post-Handling & Cleanup Prep_Area Prepare work area in fume hood Don_PPE Don appropriate PPE Prep_Area->Don_PPE Weigh Weigh this compound powder Don_PPE->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Decontaminate Decontaminate equipment Dissolve->Decontaminate Dispose_Waste Dispose of contaminated waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE correctly Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands

Caption: Standard operating procedure for handling solid this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.